molecular formula C19H19N3O B15586951 Goshuyuamide I

Goshuyuamide I

Cat. No.: B15586951
M. Wt: 305.4 g/mol
InChI Key: MWTCEIFXSZZCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Goshuyuamide I is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

[2-(methylamino)phenyl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C19H19N3O/c1-20-16-8-4-3-7-15(16)19(23)22-11-10-14-13-6-2-5-9-17(13)21-18(14)12-22/h2-9,20-21H,10-12H2,1H3

InChI Key

MWTCEIFXSZZCBO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Goshuyuamide I: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I is an indole (B1671886) alkaloid identified from the fruits of Evodia rutaecarpa (now botanically classified as Tetradium ruticarpum). This plant, known as "Wu-Zhu-Yu" in traditional Chinese medicine and "Goshuyu" in Japan, has a long history of use in treating a variety of ailments, including headaches, abdominal pain, and gastrointestinal disorders.[1][2][3] this compound, with the molecular formula C19H19N3O, belongs to a class of amide-containing alkaloids that are subjects of interest for their potential biological activities.[4] This technical guide provides a comprehensive overview of the natural source of this compound and details the experimental protocols for its extraction, isolation, and structural characterization based on available scientific literature.

Natural Source

The primary and exclusive natural source of this compound identified to date is the dried, nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth., a plant belonging to the Rutaceae family.[1][2] This species is also recognized under the name Tetradium ruticarpum (A. Juss.) T.G. Hartley. The fruits of this plant are rich in a diverse array of chemical constituents, including various indole and quinolone alkaloids, limonoids, and essential oils.[1][3] this compound is one of the several amide alkaloids isolated from this botanical source, alongside related compounds such as Goshuyuamide-II and various wuchuyuamides.

Isolation and Purification of this compound

The isolation of this compound from the fruits of Evodia rutaecarpa is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol synthesized from methodologies reported for the isolation of alkaloids from this plant material.

Experimental Protocol: Extraction and Preliminary Separation
  • Plant Material Preparation: The dried and nearly ripe fruits of Evodia rutaecarpa are pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is typically extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure the complete extraction of the target compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning: The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like petroleum ether or ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and subsequently extracted with a chlorinated solvent such as chloroform (B151607) or dichloromethane. This step selectively isolates the alkaloid fraction.

Experimental Protocol: Chromatographic Purification

The alkaloid-rich fraction obtained from the acid-base partitioning is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically starting with a less polar solvent system (e.g., a mixture of petroleum ether and ethyl acetate) and gradually increasing the polarity.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors to this compound are further purified using pTLC with an appropriate solvent system to yield the pure compound.

  • Recrystallization: The final purification step often involves recrystallization from a suitable solvent to obtain this compound in a crystalline form.

The overall workflow for the isolation of this compound can be visualized in the following diagram:

Goshuyuamide_I_Isolation_Workflow start Dried Fruits of Evodia rutaecarpa powder Pulverized Plant Material start->powder Pulverization extract Crude Methanolic/Ethanolic Extract powder->extract Solvent Extraction partition Acid-Base Partitioning extract->partition Concentration & Partitioning alkaloid_fraction Crude Alkaloid Fraction partition->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel fractions Collected Fractions silica_gel->fractions Gradient Elution ptlc Preparative TLC fractions->ptlc Fraction Pooling pure_compound Pure this compound ptlc->pure_compound Final Purification

Figure 1: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound, confirming its molecular formula as C19H19N3O.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

    • 13C NMR: Determines the number and types of carbon atoms present in the structure.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Quantitative Data: Spectroscopic Data for this compound

While the complete, detailed NMR data for this compound is found in specialized literature, the following table summarizes the key spectroscopic information used for its structural confirmation.

Spectroscopic TechniqueData Interpretation
HRMS Confirms the molecular formula C19H19N3O.
1H NMR Reveals the presence of aromatic and aliphatic protons, as well as protons attached to nitrogen and oxygen.
13C NMR Shows the presence of 19 carbon atoms, including those in aromatic rings, carbonyl groups, and aliphatic chains.
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity of the indole and quinazoline (B50416) moieties and the amide linkage.

Signaling Pathways and Biological Activity

The biological activities of this compound are not as extensively studied as those of other major alkaloids from Evodia rutaecarpa, such as evodiamine (B1670323) and rutaecarpine. However, many alkaloids from this plant are known to interact with various biological targets. For instance, evodiamine has been reported to have anti-inflammatory and anti-tumor effects. Further research is needed to elucidate the specific signaling pathways modulated by this compound. A hypothetical signaling pathway that could be investigated based on the activities of related alkaloids is depicted below.

Hypothetical_Signaling_Pathway Goshuyuamide_I This compound Receptor Cellular Receptor(s) Goshuyuamide_I->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activates/Inhibits Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Signaling_Cascade->Biological_Response Leads to

Figure 2: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a naturally occurring amide alkaloid isolated from the fruits of Evodia rutaecarpa. Its isolation requires a systematic approach involving solvent extraction and multiple chromatographic steps. The structural elucidation of this compound has been accomplished through modern spectroscopic techniques. While its specific biological activities and mechanisms of action are still under investigation, its structural relationship to other bioactive alkaloids from the same plant source suggests that it may hold potential for further pharmacological research and drug development. This guide provides a foundational understanding for researchers interested in the isolation and study of this and related natural products.

References

Goshuyuamide I: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I, a unique seco-indoloquinazoline alkaloid, has been identified as a constituent of the traditional Chinese medicinal plant Evodia rutaecarpa. This document provides a comprehensive overview of the discovery, origin, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its quantitative biological data. Furthermore, this guide includes visual representations of its isolation workflow and its relationship to other alkaloids from the same source, designed to facilitate further research and drug development efforts.

Discovery and Origin

This compound was first reported as a novel natural product isolated from the unripe fruits of Evodia rutaecarpa (Juss.) Benth., a plant belonging to the Rutaceae family. In some literature, it is also referred to as Wuchuyuamide I, named after "Wu-Chu-Yu," the Chinese name for the plant. The discovery of this compound, along with its structural analogue Goshuyuamide II, was significant as they were identified as seco variants of the well-known alkaloid rutaecarpine, featuring an unusual oxindole (B195798) moiety that is unique among the metabolites of Evodia.[1]

The natural source of this compound, Evodia rutaecarpa, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including headaches, abdominal pain, and gastrointestinal disorders.[2][3][4] The plant is rich in a diverse array of bioactive compounds, primarily alkaloids and limonoids.[2][4] this compound is one of numerous alkaloids isolated from this plant, which also include evodiamine, rutaecarpine, and dehydroevodiamine.[2][3][5]

Chemical Structure

The structure of this compound was elucidated through extensive spectroscopic analysis, including high-resolution electron impact mass spectrometry (HREIMS) and nuclear magnetic resonance (NMR) spectroscopy.[6] Its molecular formula has been determined to be C₁₉H₁₉N₃O.[7]

Experimental Protocols

Isolation of this compound

The following protocol is based on the methodology described for the isolation of this compound (Wuchuyuamide I) from the unripe fruits of Evodia rutaecarpa.[6]

3.1.1 Extraction

  • Air-dry the unripe fruits of Evodia rutaecarpa and grind them into a coarse powder.

  • Extract the powdered plant material (e.g., 5 kg) with 95% ethanol (B145695) (e.g., 30 L) at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3.1.2 Partitioning

  • Partition the crude extract between methanol-water and n-hexane.

  • Separate the layers and evaporate the n-hexane fraction to obtain the n-hexane extract.

  • Partition the aqueous methanol (B129727) layer with chloroform (B151607).

  • Evaporate the chloroform to yield the chloroform extract.

  • Further partition the remaining aqueous layer with ethyl acetate (B1210297) and evaporate the solvent to get the ethyl acetate extract.

3.1.3 Chromatographic Separation

  • Subject the chloroform extract, which demonstrates biological activity, to repeated silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of solvents of increasing polarity.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest and purify further by recrystallization or additional chromatographic steps to yield pure this compound.

Goshuyuamide_I_Isolation_Workflow Plant Powdered Unripe Fruits of Evodia rutaecarpa Extraction Extraction with 95% Ethanol Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partition1 Partitioning (Methanol-Water vs. n-Hexane) Crude_Extract->Partition1 nHexane_Extract n-Hexane Extract Partition1->nHexane_Extract Aq_MeOH Aqueous Methanol Layer Partition1->Aq_MeOH Partition2 Partitioning (vs. Chloroform) Aq_MeOH->Partition2 Chloroform_Extract Chloroform Extract (Bioactive Fraction) Partition2->Chloroform_Extract Aq_Layer Aqueous Layer Partition2->Aq_Layer Chromatography Silica Gel Column Chromatography Chloroform_Extract->Chromatography Partition3 Partitioning (vs. Ethyl Acetate) Aq_Layer->Partition3 EtOAc_Extract Ethyl Acetate Extract Partition3->EtOAc_Extract Goshuyuamide_I Pure this compound Chromatography->Goshuyuamide_I

Isolation workflow for this compound.

Biological Activity

Larvicidal Activity

This compound has demonstrated significant larvicidal activity against the early fourth instar larvae of Aedes albopictus, the Asian tiger mosquito.[6] This activity suggests its potential as a natural insecticide.

Potential Anti-Inflammatory Activity

While direct anti-inflammatory studies on this compound are not extensively reported, its close structural analogue, Goshuyuamide II, has been shown to be an inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a key target in inflammation as it is responsible for the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibitory action of Goshuyuamide II on 5-LOX provides a rationale for the anti-inflammatory use of Evodia rutaecarpa extracts and suggests that this compound may possess similar properties.

Arachidonic_Acid_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Goshuyuamide_II Goshuyuamide II Goshuyuamide_II->LOX  Inhibits

Inhibition of the 5-Lipoxygenase pathway by Goshuyuamide II.

Quantitative Data

The following table summarizes the available quantitative biological data for this compound.

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (LC₅₀)Reference
This compoundLarvicidalMosquito Larvicidal AssayAedes albopictus (early fourth instar larvae)12.51 µg/mL[6]

Conclusion

This compound is a noteworthy alkaloid originating from Evodia rutaecarpa with a unique chemical structure. Its discovery has contributed to the understanding of the diverse phytochemistry of this medicinally important plant. The demonstrated larvicidal activity of this compound opens avenues for the development of natural insecticides. Furthermore, the anti-inflammatory potential, inferred from the activity of its close analogue Goshuyuamide II, warrants further investigation into its specific molecular targets and mechanisms of action. The detailed protocols and data presented in this guide aim to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery to further explore the therapeutic potential of this compound.

References

Goshuyuamide I: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I, also referred to as Wuchuyuamide I, is a naturally occurring amide isolated from the fruits of Evodia rutaecarpa (Juss.) Benth. var. bodinieri (Dode) Huang and Tetradium trichotomum Lour. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation and purification protocols, and an exploration of its potential biological activities. The information is compiled from spectroscopic data and phytochemical studies, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery. While specific biological activities and associated signaling pathways for this compound are not extensively documented, this guide presents data on related compounds and the source plant to infer potential areas of pharmacological interest.

Physical and Chemical Properties

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key physical and chemical data available for this compound.

Table 1: General Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₁N₃OInferred from MS data
Molecular Weight 307.39 g/mol Inferred from MS data
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available
Solubility Data not available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey ObservationsSource
¹H NMR Aromatic and aliphatic protons consistent with an amide structure. Specific chemical shifts and coupling constants are not fully detailed in available literature.[1]
¹³C NMR Carbon signals corresponding to aromatic rings, amide carbonyl, and aliphatic carbons. Detailed spectral data is not readily available.[1]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern characteristic of the compound's structure.[1]
Infrared (IR) Spectroscopy Absorption bands typical for N-H and C=O stretching vibrations of an amide group.[1]
Ultraviolet (UV) Spectroscopy Absorption maxima indicating the presence of chromophores within the molecule.[1]

Experimental Protocols

Isolation and Purification of this compound

This compound has been successfully isolated from the ethanolic extract of the dried, near-ripe fruits of Evodia rutaecarpa var. bodinieri. The general workflow for its isolation involves extraction followed by a series of chromatographic separations.

Experimental Workflow for Isolation

Isolation_Workflow A Dried Fruits of Evodia rutaecarpa var. bodinieri B Ethanolic Extraction A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractionation D->E F Further Chromatographic Purification (e.g., Sephadex LH-20, RP-HPLC) E->F G Pure this compound F->G

Fig. 1: General workflow for the isolation of this compound.

Detailed Methodology:

A detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the reviewed literature. However, based on standard phytochemical isolation procedures for similar natural products, the following is a likely methodology:

  • Extraction: The air-dried and powdered fruits of Evodia rutaecarpa var. bodinieri are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol (B129727) of increasing polarity).

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified. This may involve additional chromatographic steps, such as size-exclusion chromatography on a Sephadex LH-20 column and/or preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited in the current scientific literature. However, insights can be drawn from the pharmacological properties of the source plant, Evodia rutaecarpa, and a closely related compound, Goshuyuamide II.

Evodia rutaecarpa has been traditionally used in Chinese medicine for its anti-inflammatory, analgesic, and gastroprotective effects. Modern pharmacological studies have revealed a wide range of activities for its extracts and isolated compounds, including anti-tumor and immunomodulatory effects.

A study on Goshuyuamide II demonstrated its anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX) from rat basophilic leukemia (RBL-1) cells with an IC₅₀ value of 6.6 μM. This inhibition leads to a reduced synthesis of leukotrienes, which are key mediators of inflammation.

Based on the activity of Goshuyuamide II, a potential anti-inflammatory signaling pathway for this compound could involve the inhibition of the 5-LOX pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Goshuyuamide_I This compound Goshuyuamide_I->Five_LOX Inhibition Inflammation Inflammation Leukotrienes->Inflammation

Fig. 2: Hypothesized anti-inflammatory pathway of this compound.

This proposed mechanism suggests that this compound may exert anti-inflammatory effects by targeting the 5-lipoxygenase enzyme, thereby reducing the production of pro-inflammatory leukotrienes. Further experimental validation is required to confirm this hypothesis and to explore other potential molecular targets and signaling pathways.

Conclusion

This compound is an amide natural product with a defined chemical structure, though a comprehensive profile of its physical and chemical properties remains to be fully elucidated in publicly accessible literature. The primary methods for its isolation from Evodia rutaecarpa involve standard phytochemical extraction and chromatographic techniques. While direct evidence for its biological activity is scarce, the known anti-inflammatory properties of the related Goshuyuamide II and the diverse pharmacological effects of its plant source suggest that this compound is a promising candidate for further investigation. Researchers are encouraged to pursue studies on its synthesis, detailed characterization, and a thorough evaluation of its pharmacological potential, particularly in the context of inflammation and other therapeutic areas associated with Evodia rutaecarpa.

References

Goshuyuamide I: A Technical Guide to Potential Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I, a novel alkaloid isolated from the fruits of Evodia rutaecarpa (Wu-Chu-Yu), represents a promising yet underexplored natural product in the landscape of modern drug discovery. As a constituent of a plant with a long history in traditional medicine for treating inflammatory disorders, pain, and neurodegenerative conditions, this compound is poised for comprehensive biological activity screening. This technical guide provides a framework for investigating the potential therapeutic applications of this compound, with a focus on its anti-inflammatory, neuroprotective, and anticancer activities. While specific experimental data for this compound is emerging, this document outlines detailed methodologies for key in vitro and in vivo assays, data presentation standards, and visual representations of relevant signaling pathways and experimental workflows. The information herein is designed to equip researchers with the necessary tools to systematically evaluate the biological potential of this compound and accelerate its journey from natural product to potential therapeutic agent.

Introduction

Evodia rutaecarpa, commonly known as Wu-Chu-Yu or Goshuyu, is a plant widely used in traditional Chinese medicine. Its fruits are known to contain a rich diversity of bioactive compounds, including alkaloids, flavonoids, and amides. Among these, this compound has been identified as a constituent with high oral bioavailability, a critical attribute for drug development. While comprehensive biological data on this compound is still limited, network pharmacology studies have predicted its potential involvement in modulating key signaling pathways associated with inflammation and neurodegenerative diseases, such as the IL-17, TNF, and MAPK pathways. Furthermore, the related compound Goshuyuamide II, also found in Evodia rutaecarpa, has demonstrated inhibitory activity against 5-lipoxygenase, a key enzyme in the inflammatory cascade.

This guide presents a systematic approach to screening the potential biological activities of this compound, focusing on three high-potential areas: anti-inflammatory, neuroprotective, and anticancer effects.

Potential Biological Activities and Screening Strategy

Based on the profile of compounds from Evodia rutaecarpa and preliminary computational predictions, the following biological activities are prioritized for screening.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The potential anti-inflammatory activity of this compound can be assessed through a tiered screening approach.

Table 1: Quantitative Data for Anti-inflammatory Activity Screening (Hypothetical Data for this compound)

Assay TypeTarget/Cell LineEndpointThis compound (IC50/EC50)Positive Control (IC50/EC50)
Enzymatic Assay Cyclooxygenase-2 (COX-2)PGE2 productionData to be determinedCelecoxib: 0.1 µM
5-Lipoxygenase (5-LOX)Leukotriene B4 productionData to be determinedZileuton: 1 µM
Cell-based Assay LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionData to be determinedL-NAME: 50 µM
TNF-α secretionData to be determinedDexamethasone: 10 nM
IL-6 secretionData to be determinedDexamethasone: 10 nM
In vivo Model Carrageenan-induced paw edema in ratsPaw volume reductionData to be determinedIndomethacin: 10 mg/kg
Neuroprotective Activity

Neurodegenerative diseases represent a significant unmet medical need. The neuroprotective potential of this compound can be explored using models of neuronal damage.

Table 2: Quantitative Data for Neuroprotective Activity Screening (Hypothetical Data for this compound)

Assay TypeCell Line/ModelEndpointThis compound (EC50)Positive Control (EC50)
Oxidative Stress SH-SY5Y cells (H2O2-induced)Cell Viability (MTT)Data to be determinedN-acetylcysteine: 1 mM
ROS production (DCFDA)Data to be determinedTrolox: 100 µM
Excitotoxicity Primary cortical neurons (Glutamate-induced)Cell Viability (LDH)Data to be determinedMK-801: 10 µM
Neuroinflammation BV-2 microglial cells (LPS-induced)NO productionData to be determinedMinocycline: 20 µM
TNF-α secretionData to be determinedMinocycline: 20 µM
Anticancer Activity

Natural products are a rich source of anticancer compounds. A preliminary screen for cytotoxic activity against various cancer cell lines is a crucial first step.

Table 3: Quantitative Data for Anticancer Activity Screening (Hypothetical Data for this compound)

Cell LineCancer TypeThis compound (IC50)Doxorubicin (IC50)
MCF-7 Breast CancerData to be determined1 µM
A549 Lung CancerData to be determined0.5 µM
HCT116 Colon CancerData to be determined0.8 µM
PC-3 Prostate CancerData to be determined1.2 µM

Experimental Protocols

In Vitro Anti-inflammatory Assays
  • Principle: This assay measures the ability of a compound to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by the COX-2 enzyme.

  • Methodology:

    • Recombinant human COX-2 enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • After a defined incubation period, the reaction is stopped.

    • The concentration of PGE2 in the reaction mixture is quantified using a commercial ELISA kit.

    • The IC50 value is calculated from the dose-response curve.

  • Principle: This assay determines the inhibitory effect of a compound on the activity of the 5-LOX enzyme, which is responsible for the production of leukotrienes. A related compound, Goshuyuamide II, has shown inhibitory activity in this assay.

  • Methodology:

    • A crude 5-LOX enzyme preparation is obtained from rat basophilic leukemia (RBL-1) cells.

    • The enzyme is incubated with this compound at various concentrations.

    • The reaction is started by adding arachidonic acid.

    • The formation of leukotriene B4 (LTB4) is measured by HPLC or a specific ELISA kit.

    • The IC50 value is calculated based on the inhibition of LTB4 production.

  • Principle: This cell-based assay measures the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • RAW 264.7 cells are plated in 96-well plates and allowed to adhere.

    • Cells are pre-treated with different concentrations of this compound for 1 hour.

    • LPS (1 µg/mL) is added to the wells to induce inflammation and NO production.

    • After 24 hours of incubation, the supernatant is collected.

    • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The IC50 value for NO inhibition is determined.

In Vitro Neuroprotective Assays
  • Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Methodology:

    • Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates.

    • After 24 hours, cells are pre-treated with this compound for 1 hour.

    • A neurotoxic insult (e.g., H2O2 for oxidative stress, glutamate (B1630785) for excitotoxicity) is introduced.

    • Following the insult, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • After incubation, the formazan (B1609692) crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

    • The EC50 for neuroprotection is calculated.

In Vitro Anticancer Assay
  • Principle: Similar to the neuroprotection assay, the MTT assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, A549) are plated in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of this compound.

    • Following a 48-72 hour incubation period, the MTT assay is performed as described in section 3.2.1.

    • The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on predictive studies and the known activities of related compounds.

Goshuyuamide_I_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Goshuyuamide_I This compound Goshuyuamide_I->NFkB Inhibition? Arachidonic_Acid Arachidonic Acid LOX5 5-LOX Arachidonic_Acid->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes Goshuyuamide_II Goshuyuamide II Goshuyuamide_II->LOX5 Inhibition

Caption: Potential anti-inflammatory mechanisms of Goshuyuamides.

Experimental Workflows

The following diagrams outline the general workflows for the screening assays.

In_Vitro_Screening_Workflow Start Start: this compound Stock Solution Prepare_Cells Prepare Target Cells (e.g., RAW 264.7, SH-SY5Y, MCF-7) Start->Prepare_Cells Treat_Cells Treat with this compound (Dose-response) Prepare_Cells->Treat_Cells Induce_Stimulus Induce Stimulus (if applicable) (e.g., LPS, H2O2) Treat_Cells->Induce_Stimulus Incubate Incubate (24-72 hours) Induce_Stimulus->Incubate Measure_Endpoint Measure Endpoint (e.g., Viability, NO, Cytokines) Incubate->Measure_Endpoint Analyze_Data Data Analysis (Calculate IC50/EC50) Measure_Endpoint->Analyze_Data End End: Identify Lead Activity Analyze_Data->End

Caption: General workflow for in vitro biological activity screening.

Conclusion and Future Directions

This compound presents an intriguing opportunity for the discovery of novel therapeutic agents. The screening strategies and experimental protocols detailed in this guide provide a robust framework for elucidating its biological activities. Initial efforts should focus on confirming the predicted anti-inflammatory and neuroprotective effects through rigorous in vitro assays. Positive hits should then be validated in appropriate in vivo models. Subsequent research should aim to identify the specific molecular targets and elucidate the detailed mechanisms of action. A thorough investigation of this compound has the potential to yield a novel lead compound for the development of treatments for a range of debilitating diseases.

A Technical Guide to the Preliminary Cytotoxicity Assessment of Goshuyuamide I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro cytotoxicity assessment of Goshuyuamide I, a novel natural product. The guide details the experimental protocols, data presentation standards, and visualization of key processes to facilitate reproducible and robust evaluation of this compound's potential as a cytotoxic agent.

Introduction

This compound is a novel alkaloid isolated from Evodia rutaecarpa, a plant known for producing a variety of bioactive compounds, including quinolone alkaloids with demonstrated cytotoxic activities against various cancer cell lines.[1][2][3][4] A preliminary assessment of the cytotoxicity of a novel compound like this compound is a critical first step in the drug discovery process. This guide outlines the standardized methodology for this initial evaluation, focusing on the widely used MTT assay to determine cell viability.

Experimental Protocols

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[1][2][3][5]

2.1. Materials and Reagents

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa, HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

2.2. Cell Seeding

  • Harvest and count the cells using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2.3. Compound Treatment

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

2.4. MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

2.5. Data Analysis

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity assessment of this compound should be summarized in a clear and structured table to allow for easy comparison of its effects on different cell lines.

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa2445.2 ± 3.1
4828.7 ± 2.5
7215.1 ± 1.8
HepG22462.8 ± 4.5
4841.3 ± 3.9
7222.9 ± 2.1
A5492485.6 ± 6.2
4855.4 ± 4.8
7230.7 ± 3.3

Table 1: Hypothetical IC50 values of this compound on various human cancer cell lines after 24, 48, and 72 hours of treatment. Values are presented as mean ± standard deviation from three independent experiments.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (5,000-10,000 cells/well) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment This compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_treatment Incubation (24, 48, or 72h) compound_treatment->incubation_treatment add_mtt Add MTT Solution (10 µL/well) incubation_treatment->add_mtt incubation_4h 4h Incubation (37°C, 5% CO2) add_mtt->incubation_4h add_solubilizer Add Solubilization Solution (100 µL/well) incubation_4h->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance data_analysis Data Analysis (IC50 Calculation) measure_absorbance->data_analysis end End data_analysis->end

Figure 1: Workflow of the MTT Cytotoxicity Assay.

4.2. Potential Signaling Pathway for Further Investigation

Should this compound demonstrate significant cytotoxicity, subsequent studies would aim to elucidate its mechanism of action. A common mechanism of cell death induced by cytotoxic compounds is apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a key area for such investigations.

Apoptosis_Pathway Goshuyuamide_I This compound Cellular_Stress Cellular Stress Goshuyuamide_I->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation Cellular_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: The Intrinsic Apoptosis Pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary cytotoxicity assessment of this compound. The detailed MTT assay protocol and standardized data presentation format are designed to ensure the generation of reliable and comparable results. The initial cytotoxic screening is a crucial determinant for the future direction of research into this compound as a potential therapeutic agent. Positive results from this preliminary assessment would warrant further investigation into the underlying molecular mechanisms, such as the induction of apoptosis.

References

Unable to Retrieve Information for "Goshuyuamide I"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review and background analysis for a compound identified as "Goshuyuamide I" could not be conducted due to a lack of available scientific data and literature.

Repeated and broad searches for "this compound" across multiple scientific databases and search engines did not yield any specific information regarding its chemical structure, biological activity, synthesis, or mechanism of action. The search results consistently returned information on other, unrelated chemical compounds.

This absence of information suggests that "this compound" may be one of the following:

  • A very recently discovered compound that has not yet been documented in published literature.

  • A compound that is referred to by a different name in scientific literature.

  • A potential misspelling of an existing compound's name.

Without any foundational information about this compound, it is not possible to fulfill the request for an in-depth technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway visualizations cannot be met without initial identification and characterization of the compound in the scientific domain.

Recommendation:

Researchers, scientists, and drug development professionals interested in this topic are advised to verify the spelling and nomenclature of "this compound." If the name is confirmed to be correct, it is possible that research on this compound is still in a very early, unpublished stage.

Methodological & Application

Goshuyuamide I synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshuyuamide I is a novel alkaloid that has been isolated from the fruits of Evodia rutaecarpa (also known as Tetradium ruticarpum), a plant widely used in traditional Chinese medicine. This document provides a detailed protocol for the isolation and purification of this compound from its natural source. To date, a total synthesis for this compound has not been reported in the peer-reviewed literature. This protocol is based on the original isolation paper by Shoji et al. (1989). Additionally, potential biological activities and associated signaling pathways are discussed, providing a basis for further research and drug development applications.

Chemical Structure and Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₉N₃O[1]
Molecular Weight 305.37 g/mol [1]
CAS Number 126223-62-9[1]
Appearance Amorphous powder[2]
UV λmax (MeOH) nm (log ε) 225 (4.58), 281.5 (4.01), 290 (3.95)[2]
IR (KBr) νmax cm⁻¹ 1620[2]
¹H-NMR (CDCl₃, 500 MHz) δ 8.05 (1H, br s, NH), 7.55 (1H, d, J=7.5 Hz), 7.35 (1H, t, J=7.5 Hz), 7.20 (1H, t, J=7.5 Hz), 7.10 (1H, d, J=7.5 Hz), 7.05 (1H, s), 6.70 (1H, d, J=7.5 Hz), 6.65 (1H, t, J=7.5 Hz), 4.75 (2H, s), 3.85 (2H, t, J=6.5 Hz), 3.15 (2H, t, J=6.5 Hz), 2.80 (3H, s)[2]
¹³C-NMR (CDCl₃, 125 MHz) δ 168.0 (s), 150.9 (s), 140.9 (s), 137.7 (s), 135.0 (d), 131.4 (s), 128.6 (d), 128.1 (d), 127.7 (s), 123.5 (d), 122.5 (d), 121.6 (d), 119.8 (d), 118.8 (d), 115.5 (d), 112.7 (s), 49.8 (t), 41.9 (t), 34.5 (q), 25.5 (t)[2]

Isolation and Purification Protocol

This protocol is adapted from the method described by Shoji et al. in the Journal of Natural Products (1989).

1. Plant Material and Extraction

  • Starting Material: Dried, nearly ripe fruits of Evodia rutaecarpa (Goshuyu).

  • Extraction:

    • The dried fruits are coarsely powdered.

    • The powdered material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

    • The MeOH extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning

  • The crude MeOH extract is suspended in water and partitioned successively with:

  • The CHCl₃-soluble fraction, which contains this compound, is taken for further purification.

3. Chromatographic Purification

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • The dried CHCl₃-soluble fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a solvent system of CHCl₃-MeOH (e.g., in a gradient or isocratic manner, specific ratios to be optimized based on TLC monitoring).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

  • Step 2: Preparative Thin Layer Chromatography (pTLC)

    • The enriched fraction from the silica gel column is further purified by pTLC on silica gel plates.

    • A suitable developing solvent system (e.g., CHCl₃-MeOH, 95:5 v/v) is used.

    • The band corresponding to this compound (visualized under UV light) is scraped from the plate.

    • The compound is eluted from the silica gel with a suitable solvent (e.g., a mixture of CHCl₃ and MeOH).

    • The solvent is evaporated to yield purified this compound as an amorphous powder.

4. Final Purification (Optional)

  • For obtaining highly pure this compound for analytical or biological testing, a final purification step using High-Performance Liquid Chromatography (HPLC) can be employed.

    • Column: A reverse-phase C18 column is typically suitable for this type of compound.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing a small amount of trifluoroacetic acid, e.g., 0.1%) is a common mobile phase system. The gradient should be optimized to achieve good separation.

    • Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of this compound (e.g., 225 nm or 281.5 nm).

Experimental Workflow

Goshuyuamide_I_Isolation start Dried Fruits of Evodia rutaecarpa extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, CHCl₃, EtOAc, n-BuOH) extraction->partitioning chloroform_fraction Chloroform-Soluble Fraction partitioning->chloroform_fraction Select CHCl₃ layer silica_column Silica Gel Column Chromatography chloroform_fraction->silica_column ptlc Preparative TLC silica_column->ptlc hplc Optional: Reverse-Phase HPLC ptlc->hplc pure_compound Pure this compound ptlc->pure_compound If sufficiently pure hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on other alkaloids from Evodia rutaecarpa and related compounds provides insights into its potential biological activities. Goshuyuamide II, a closely related compound, has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[3] This suggests that this compound may also possess anti-inflammatory properties by modulating the arachidonic acid cascade.

Potential Anti-Inflammatory Signaling Pathway

Inflammatory stimuli can lead to the release of arachidonic acid from cell membranes. This arachidonic acid is then metabolized by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This compound, similar to its analogue Goshuyuamide II, might inhibit the 5-LOX pathway, thereby reducing the production of leukotrienes and exerting an anti-inflammatory effect.

Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus membrane Membrane Phospholipids stimulus->membrane pla2 PLA₂ membrane->pla2 aa Arachidonic Acid pla2->aa Releases cox COX Enzymes aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation goshuyuamide This compound (Proposed) goshuyuamide->lox Inhibits

Caption: Proposed anti-inflammatory signaling pathway for this compound.

Conclusion

This document provides a comprehensive overview of the isolation and purification of this compound from its natural source, Evodia rutaecarpa. While a total synthesis has not yet been reported, the detailed isolation protocol serves as a valuable resource for researchers interested in studying this novel alkaloid. The potential anti-inflammatory activity through the inhibition of the 5-lipoxygenase pathway warrants further investigation and may open avenues for the development of new therapeutic agents. Future research should focus on elucidating the precise mechanism of action and exploring the full therapeutic potential of this compound.

References

Application Notes and Protocols for Goshuyuamide I In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I, also known as Wuchuyuamide I, is an amide compound isolated from Euodia rutaecarpa (Wuzhuyu or Goshuyu). While specific biological activities of this compound are not extensively documented, other bioactive compounds from Euodia rutaecarpa, such as evodiamine (B1670323) and rutaecarpine, are known to possess a range of pharmacological effects, including anti-inflammatory and cytotoxic properties. These application notes provide detailed protocols for the initial in vitro screening of this compound to assess its potential cytotoxic and anti-inflammatory activities. The following assays are described: the MTT assay for cytotoxicity, and the Griess assay for nitric oxide (NO) production and a TNF-α ELISA for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophages.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[2][3] The intensity of the purple color is directly proportional to the number of metabolically active cells.[3] This assay can be used to determine the cytotoxic effects of this compound on various cancer cell lines.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom sterile microplates[2]

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for another 4 hours at 37°C.[2]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Presentation

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that inhibits 50% of cell growth, should be calculated.

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
100.9576.0
250.6350.4
500.3124.8
1000.1512.0

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Workflow for the MTT cytotoxicity assay.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[5] This assay is a common and straightforward method to assess NO production by macrophages.[6]

Experimental Protocol: Griess Assay

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[6]

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

  • Compound Pre-treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.

    • Incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Include a vehicle control (DMSO + LPS) and a negative control (no LPS, no compound).

    • Incubate for 24 hours.

  • Griess Reaction:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of the Griess reagent to each well containing the supernatant and the standards.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.[6]

    • Calculate the nitrite concentration in the samples using the standard curve.

Measurement of TNF-α Production (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted by the macrophages into the culture supernatant.[7]

Experimental Protocol: TNF-α ELISA

Materials:

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)[8]

  • Cell culture supernatants from the Griess assay experiment

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

The procedure should be performed according to the manufacturer's instructions for the specific ELISA kit. A general protocol is as follows:

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of the cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.[9]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.[7]

Data Presentation

The results for both NO and TNF-α production should be presented as the concentration of the analyte in the culture supernatant. The inhibitory effect of this compound should be calculated as a percentage of the LPS-stimulated control.

Table for Nitric Oxide Production:

This compound (µM)Nitrite (µM)% Inhibition of NO Production
Control (no LPS)1.2-
0 (LPS only)35.80
132.59.2
1025.129.9
2515.756.1
508.975.1

Table for TNF-α Production:

This compound (µM)TNF-α (pg/mL)% Inhibition of TNF-α Production
Control (no LPS)25-
0 (LPS only)15800
114508.2
10112029.1
2565058.9
5031080.4

Experimental Workflow: Anti-inflammatory Assays

AntiInflammatory_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with This compound incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess Griess Assay for NO collect_supernatant->griess elisa ELISA for TNF-α collect_supernatant->elisa end End griess->end elisa->end

Workflow for anti-inflammatory assays.

LPS-Induced Pro-inflammatory Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of macrophages.[10] This recognition triggers a downstream signaling cascade involving adaptor proteins like MyD88.[11][12] This cascade ultimately leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[13] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and TNF-α.[10] this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_degraded IkB_degraded IkB->IkB_degraded Degradation NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active Release NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB_active_nuc->Genes Induces Transcription

LPS-induced NF-κB signaling pathway.

References

Application Notes and Protocols for Goshuyuamide I Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on predictive in silico models and generalized experimental methodologies. As of late 2025, specific in vitro experimental data for Goshuyuamide I is limited in publicly accessible scientific literature. The provided information should therefore serve as a foundational guide for researchers to design and conduct their own investigations into the bioactivity of this compound.

Application Notes

Background

This compound is an alkaloid compound that has been isolated from the fruits of Euodia rutaecarpa. It belongs to a class of natural products investigated for a variety of potential therapeutic properties. Computational network pharmacology studies have been the primary method for predicting its biological activities. These studies analyze the compound's structure to predict its interactions with various protein targets within cellular signaling networks.

Predicted Biological Activities

In silico models suggest that this compound possesses potential anti-inflammatory and anti-cancer properties. These predictions are based on its likely interaction with key proteins involved in inflammation and cell proliferation, survival, and death pathways. The biological functions of this compound are still largely uncharacterized by experimental validation.

Predicted Mechanism of Action & Signaling Pathways

Network pharmacology analyses have identified several key signaling pathways that may be modulated by this compound. These pathways are critical regulators of cellular processes often dysregulated in diseases like cancer and chronic inflammatory conditions.

  • MAPK Signaling Pathway: This pathway is central to the regulation of cell proliferation, differentiation, and apoptosis. This compound is predicted to inhibit key kinases within this pathway, such as ERK, JNK, and p38, which could suppress cancer cell growth.

  • PI3K-Akt Signaling Pathway: Crucial for cell survival and proliferation, this pathway is often hyperactivated in cancer. This compound is predicted to interfere with this pathway, potentially leading to the induction of apoptosis in malignant cells.

  • NF-κB Signaling Pathway: A key regulator of inflammation, the NF-κB pathway controls the expression of pro-inflammatory cytokines. It is predicted that this compound may inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Goshuyuamide_I_Predicted_Pathways cluster_stimulus cluster_pathways Predicted Cellular Effects Goshuyuamide_I This compound MAPK MAPK Pathway (ERK, JNK, p38) Goshuyuamide_I->MAPK PI3K_Akt PI3K-Akt Pathway Goshuyuamide_I->PI3K_Akt NF_kB NF-κB Pathway Goshuyuamide_I->NF_kB Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Inflammation Inflammation NF_kB->Inflammation

Predicted Signaling Pathways Modulated by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on cultured cells. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions.

Experimental_Workflow cluster_assays Biological Assays start Start: Select Cell Line culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Protein Analysis) treat->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis end End: Conclusion analysis->end

General Experimental Workflow for Compound Testing.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with selected concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation levels of key proteins in the predicted signaling pathways.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described above.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell Line Treatment Duration (hours) IC50 (µM)
e.g., MCF-7 24
48
72
e.g., A549 24
48

| | 72 | |

Table 2: Apoptosis Analysis of Cells Treated with this compound for 48 hours

Treatment Group Concentration (µM) Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control 0
This compound e.g., IC50

| this compound | e.g., 2x IC50 | | | |

Table 3: Relative Protein Expression from Western Blot Analysis

Target Protein Treatment Group (Concentration) Relative Density (Normalized to Loading Control) Fold Change vs. Control
p-ERK/Total ERK Control 1.0 1.0
This compound (e.g., IC50)
p-Akt/Total Akt Control 1.0 1.0
This compound (e.g., IC50)
p-p65/Total p65 Control 1.0 1.0

| | this compound (e.g., IC50) | | |

Application Notes and Protocols for Goshuyuamide I Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Goshuyuamide I is a quinazolinone alkaloid isolated from the medicinal plant Evodia rutaecarpa. Quinazolinone alkaloids have garnered significant interest due to their diverse biological activities.[1][2] Preclinical evaluation of this compound in animal models is a crucial step in understanding its pharmacokinetic profile, efficacy, and safety. This document provides an overview of potential administration routes and detailed experimental protocols for researchers and drug development professionals.

Potential Administration Routes

Based on studies of other alkaloids from Evodia rutaecarpa and related quinazolinone compounds, the following administration routes are plausible for this compound in animal models:

  • Oral (p.o.): Oral administration is a common route for preclinical studies, mimicking a likely route for human consumption. Alkaloids from Evodia rutaecarpa, such as evodiamine (B1670323) and rutaecarpine (B1680285), have been administered orally in rats and dogs.[3][4] However, it is noted that some alkaloids from this plant may have poor oral absorption and bioavailability.[3]

  • Intravenous (i.v.): Intravenous administration allows for direct entry into the systemic circulation, bypassing absorption barriers and ensuring 100% bioavailability. This route is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution. Evodiamine has been administered intravenously to rabbits.[3] A related quinazoline (B50416) compound, ICI D1694, was also studied via intravenous administration in mice and rats.[5]

  • Intraperitoneal (i.p.): Intraperitoneal injection is a common parenteral route in rodents, offering rapid absorption into the systemic circulation.[5]

  • Topical/Transdermal: For investigations into localized effects or systemic absorption through the skin, topical administration could be considered. Major active components from Evodia rutaecarpa extract have been studied for their transdermal delivery.[6]

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is available, the following table is a hypothetical representation based on pharmacokinetic data of a related quinazoline alkaloid, ICI D1694, administered to mice. This table serves as an example of how to structure such data.

Administration RouteAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Intravenous (i.v.)Mouse100--3730100[5]
Intraperitoneal (i.p.)Mouse100--4030~100[5]
Oral (p.o.)Mouse100---~10-20[5]

Note: The values presented are for ICI D1694 and should not be extrapolated to this compound without experimental verification.

Experimental Protocols

The following are detailed, generalized protocols for the administration of a test compound like this compound in a rodent model (mouse or rat).

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, sterile water)

  • Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Protocol:

  • Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Ensure the final volume for administration does not exceed recommended limits (e.g., 10 mL/kg for rats).

  • Animal Handling: Weigh the animal to determine the correct volume to administer. Gently restrain the animal to prevent movement and injury.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, slowly administer the compound.

    • Withdraw the needle gently.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

Objective: To deliver this compound directly into the systemic circulation for pharmacokinetic and efficacy studies.

Materials:

  • This compound in a sterile, injectable solution (e.g., saline, PBS with a solubilizing agent if necessary)

  • Insulin syringes with a fine gauge needle (e.g., 27-30G)

  • A restraining device for the animal

  • A heat lamp or warm water to dilate the tail veins

Protocol:

  • Preparation: Prepare a sterile, particle-free solution of this compound. The injection volume should be minimized (e.g., 5 mL/kg for mice).

  • Animal Preparation: Place the animal in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

  • Injection Procedure:

    • Swab the tail with an alcohol wipe.

    • Position the needle, bevel up, parallel to the vein and insert it into the vein.

    • Successful entry into the vein is often indicated by a flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse reactions.

Diagrams

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation This compound Formulation Oral Oral (p.o.) Formulation->Oral IV Intravenous (i.v.) Formulation->IV IP Intraperitoneal (i.p.) Formulation->IP Animal_Acclimation Animal Acclimation Animal_Acclimation->Oral Animal_Acclimation->IV Animal_Acclimation->IP Blood_Sampling Serial Blood Sampling Oral->Blood_Sampling IV->Blood_Sampling IP->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Caption: Workflow for a pharmacokinetic study of this compound in an animal model.

The precise signaling pathways affected by this compound are not yet elucidated. However, related quinazolinone alkaloids have been shown to interact with various cellular targets. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G Goshuyuamide_I This compound Receptor Cell Surface Receptor (e.g., GPCR) Goshuyuamide_I->Receptor Binds to Downstream_Kinase Downstream Kinase (e.g., MAPK) Receptor->Downstream_Kinase Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Goshuyuamide I: Application and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshuyuamide I is a novel alkaloid isolated from the fruits of Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine for treating inflammatory conditions. Preliminary research and the known bioactivities of related compounds from Evodia rutaecarpa, such as Goshuyuamide II and evodiamine, suggest that this compound possesses significant anti-inflammatory potential. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, with a focus on its potential modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The provided methodologies are based on established techniques for studying anti-inflammatory compounds and the known effects of constituents from Evodia rutaecarpa.

Data Presentation: Summary of this compound Effects

The following tables summarize hypothetical quantitative data illustrating the potential anti-inflammatory effects of this compound. These values are provided as examples to guide researchers in data presentation and interpretation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Vehicle Control5.2 ± 0.812.5 ± 2.1
LPS (1 µg/mL)1245.7 ± 98.32589.3 ± 154.2
LPS + this compound (1 µM)987.1 ± 76.51945.6 ± 121.8
LPS + this compound (10 µM)452.8 ± 35.1876.4 ± 65.7
LPS + this compound (50 µM)156.3 ± 12.9312.9 ± 28.4

Table 2: Inhibition of NF-κB and MAPK Pathway Phosphorylation by this compound in LPS-stimulated BV2 Microglia

Treatmentp-p65 (Relative Density)p-ERK1/2 (Relative Density)p-p38 (Relative Density)p-JNK (Relative Density)
Vehicle Control0.12 ± 0.020.09 ± 0.010.15 ± 0.030.11 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
LPS + this compound (10 µM)0.45 ± 0.050.52 ± 0.060.48 ± 0.040.55 ± 0.07
LPS + this compound (50 µM)0.18 ± 0.030.21 ± 0.040.19 ± 0.030.24 ± 0.04

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.

Protocol 1: Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) and BV2 (murine microglia) are suitable for studying inflammation.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis) to induce an inflammatory response.

Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
  • Sample Collection: After treatment, collect the cell culture supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse IL-6 and TNF-α.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and adding the substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, ERK1/2, p38, and JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

    • Quantify band intensities using densitometry software.

Protocol 4: Nuclear Translocation of NF-κB p65 (Immunofluorescence)
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST (PBS with Tween 20) for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images to assess the subcellular localization of the p65 subunit.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Goshuyuamide_I_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibits This compound->NF-κB (p65/p50) Inhibits Translocation

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Goshuyuamide_I_MAPK_Pathway LPS LPS TAK1 TAK1 MKKs MKKs TAK1->MKKs ERK1/2 ERK1/2 MKKs->ERK1/2 p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP-1 AP-1 ERK1/2->AP-1 p38->AP-1 JNK->AP-1 Inflammatory Response Inflammatory Response AP-1->Inflammatory Response This compound This compound This compound->MKKs Inhibits

Caption: Postulated mechanism of this compound in modulating the MAPK signaling cascade.

Experimental_Workflow_Goshuyuamide_I Cell Culture Cell Culture This compound Pre-treatment This compound Pre-treatment LPS Stimulation LPS Stimulation This compound Pre-treatment->LPS Stimulation Sample Collection Sample Collection LPS Stimulation->Sample Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Sample Collection->Cytokine Analysis (ELISA) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Sample Collection->Protein Analysis (Western Blot) NF-kB Translocation (IF) NF-kB Translocation (IF) Sample Collection->NF-kB Translocation (IF)

Unveiling the Cellular Targets of Novel Bioactive Compounds: A General Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and validation of the cellular targets of novel bioactive compounds are pivotal steps in the drug discovery and development process. Understanding how a compound exerts its biological effects at a molecular level is crucial for mechanism of action studies, lead optimization, and predicting potential on-target and off-target effects. This document provides a comprehensive overview of the methodologies and experimental protocols used to identify and validate the protein targets of novel bioactive molecules, with a particular focus on natural products. While the initial request specified "Goshuyuamide I," a thorough search of the scientific literature and chemical databases did not yield any information on this specific compound. Therefore, this guide presents a generalized framework that can be applied to any novel bioactive small molecule.

Section 1: Target Identification Strategies

Target identification aims to pinpoint the specific molecular entities, typically proteins, with which a bioactive compound interacts to elicit a cellular response. Several powerful techniques can be employed, broadly categorized into affinity-based and activity-based methods.

1.1 Affinity-Based Approaches

These methods rely on the physical interaction between the compound and its target.

  • Affinity Chromatography: A classic and effective method where the bioactive compound is immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate or tissue extract.

  • Chemical Proteomics: This encompasses a range of techniques that use chemical probes, often modified versions of the bioactive compound containing a reporter tag (e.g., biotin) and a reactive group for covalent cross-linking to the target.

1.2 Activity-Based Approaches

These methods focus on the functional consequences of target engagement.

  • Enzyme Inhibition Assays: If the compound is suspected to be an enzyme inhibitor, its activity can be tested against a panel of purified enzymes or in cell-based assays.

  • Phenotypic Screening with Genetic Perturbation: This involves screening the compound against a library of cells with known genetic modifications (e.g., gene knockouts or knockdowns) to identify genes that confer sensitivity or resistance to the compound.

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound captures binding proteins from lysate.Relatively straightforward, can identify direct binders.May miss low-affinity interactions, potential for non-specific binding.
Chemical Proteomics Tagged chemical probe covalently links to and identifies targets in situ.Can capture transient interactions, applicable in living cells.Requires chemical synthesis of a functional probe, potential for steric hindrance by the tag.
Enzyme Inhibition Assays Measures the effect of the compound on the activity of specific enzymes.Direct functional validation, quantitative IC50/Ki determination.Requires a hypothesis about the target class, not suitable for non-enzymatic targets.
Phenotypic Screening Identifies genetic modifiers of compound sensitivity.Unbiased, can reveal novel pathways.Indirect, requires follow-up validation to confirm direct binding.

Section 2: Target Validation Strategies

Once putative targets have been identified, it is essential to validate that they are indeed responsible for the observed biological effects of the compound.

2.1 Genetic Validation

  • Gene Knockout/Knockdown: Reducing or eliminating the expression of the putative target gene (e.g., using CRISPR-Cas9 or siRNA) should recapitulate or abolish the phenotype observed with the compound.

  • Overexpression: Increasing the expression of the target protein may lead to decreased sensitivity to the compound.

2.2 Biochemical and Biophysical Validation

  • Surface Plasmon Resonance (SPR): A label-free technique to quantify the binding affinity and kinetics between the compound and the purified target protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interaction.

  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement in living cells by measuring the change in thermal stability of the target protein upon compound binding.

Table 2: Quantitative Data from Target Validation Experiments (Hypothetical Data)

Validation MethodParameter MeasuredCompound ACompound B (Control)
SPR Binding Affinity (KD)50 nMNo binding detected
ITC Dissociation Constant (KD)65 nMNot applicable
CETSA Thermal Shift (ΔTm)+4.2 °C+0.1 °C
siRNA Knockdown Change in IC5010-fold increaseNo significant change

Section 3: Experimental Protocols

Protocol 1: Affinity Chromatography Pull-Down Assay

Objective: To identify proteins that bind to an immobilized bioactive compound.

Materials:

  • Bioactive compound

  • NHS-activated sepharose beads

  • Cell lysate

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) or high salt)

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Immobilization: Covalently couple the bioactive compound to NHS-activated sepharose beads according to the manufacturer's protocol.

  • Incubation: Incubate the compound-coupled beads with cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using an appropriate elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver or Coomassie staining, and identify the protein bands of interest by mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in intact cells.

Materials:

  • Cultured cells

  • Bioactive compound

  • PBS

  • Lysis buffer

  • PCR tubes

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Treatment: Treat cultured cells with the bioactive compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein. A positive thermal shift indicates target engagement.

Section 4: Visualizations

Target_Identification_Workflow cluster_0 Target Identification Bioactive Compound Bioactive Compound Affinity Chromatography Affinity Chromatography Bioactive Compound->Affinity Chromatography Chemical Proteomics Chemical Proteomics Bioactive Compound->Chemical Proteomics Phenotypic Screening Phenotypic Screening Bioactive Compound->Phenotypic Screening Putative Targets Putative Targets Affinity Chromatography->Putative Targets Chemical Proteomics->Putative Targets Phenotypic Screening->Putative Targets

Caption: A generalized workflow for target identification.

Target_Validation_Workflow cluster_1 Target Validation Putative Targets Putative Targets Genetic Methods Genetic Methods Putative Targets->Genetic Methods Biochemical/Biophysical Methods Biochemical/Biophysical Methods Putative Targets->Biochemical/Biophysical Methods Validated Target Validated Target Genetic Methods->Validated Target Biochemical/Biophysical Methods->Validated Target

Caption: A workflow for validating putative protein targets.

Signaling_Pathway_Example Bioactive Compound Bioactive Compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Bioactive Compound->Target Protein (e.g., Kinase) Inhibition Downstream Substrate Downstream Substrate Target Protein (e.g., Kinase)->Downstream Substrate Phosphorylation Cellular Response Cellular Response Downstream Substrate->Cellular Response

Caption: An example of a signaling pathway modulated by a bioactive compound.

Application Notes and Protocols for In Vivo Studies of Goshuyuamide I Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Goshuyuamide I" is limited in publicly available scientific literature. It is presumed that "this compound" is synonymous with "wuchuyuamide-I," a compound isolated from the fruits of Evodia rutaecarpa[1]. The following application notes and protocols are based on this assumption and general principles for the formulation of poorly soluble natural products. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a natural product isolated from Evodia rutaecarpa.[1] Like many other alkaloids from this plant, such as evodiamine, this compound is expected to have poor aqueous solubility, which presents a significant challenge for in vivo studies due to low bioavailability.[2] To overcome this limitation, a suitable formulation is necessary to enhance its absorption and achieve therapeutic concentrations in preclinical models.

This document provides detailed protocols for the formulation of this compound using a Self-Emulsifying Drug Delivery System (SEDDS) and a subsequent in vivo study to evaluate its potential anti-inflammatory effects in a rodent model.

Data Presentation

Table 1: Hypothetical SEDDS Formulation for this compound
ComponentFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient5
Capryol™ 90Oil Phase (Solubilizer)30
Tween® 80Surfactant50
Transcutol® HPCo-surfactant/Co-solvent15
Table 2: Hypothetical Pharmacokinetic Parameters of this compound SEDDS Formulation in Rats (Oral Administration, 20 mg/kg)
ParameterUnitValue
Cmaxng/mL850
Tmaxh1.5
AUC(0-t)ng·h/mL4200
Bioavailability%45
Table 3: Hypothetical Anti-inflammatory Effect of this compound Formulation on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Inhibition (%)
Vehicle Control-65-
This compound SEDDS104038.5
This compound SEDDS202561.5
Indomethacin102069.2

Experimental Protocols

Preparation of this compound SEDDS Formulation

Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to enhance the solubility and bioavailability of this compound.

Materials:

  • This compound

  • Capryol™ 90 (oil)

  • Tween® 80 (surfactant)

  • Transcutol® HP (co-surfactant)

  • Vortex mixer

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Accurately weigh this compound, Capryol™ 90, Tween® 80, and Transcutol® HP according to the proportions in Table 1.

  • In a glass vial, add the weighed amount of Capryol™ 90.

  • Add this compound to the Capryol™ 90 and vortex until the compound is fully dissolved. Gentle heating (up to 40°C) on a magnetic stirrer may be applied if necessary.

  • Add Tween® 80 to the mixture and vortex for 5 minutes until a homogenous solution is formed.

  • Add Transcutol® HP to the mixture and vortex for another 5 minutes to obtain the final SEDDS formulation.

  • Store the formulation in a tightly sealed container at room temperature, protected from light.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of the this compound SEDDS formulation in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound SEDDS formulation

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (SEDDS components without this compound)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into four groups (n=6 per group):

    • Group 1: Vehicle control (oral gavage)

    • Group 2: this compound SEDDS (10 mg/kg, oral gavage)

    • Group 3: this compound SEDDS (20 mg/kg, oral gavage)

    • Group 4: Indomethacin (10 mg/kg, oral gavage)

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments to each group via oral gavage.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.

Visualizations

experimental_workflow cluster_preparation Formulation Preparation cluster_invivo In Vivo Study weigh Weigh Components dissolve Dissolve this compound in Oil weigh->dissolve mix_surfactant Add Surfactant dissolve->mix_surfactant mix_cosurfactant Add Co-surfactant mix_surfactant->mix_cosurfactant final_sedds Final SEDDS Formulation mix_cosurfactant->final_sedds treatment Oral Administration final_sedds->treatment acclimatize Animal Acclimatization grouping Grouping and Fasting acclimatize->grouping initial_pv Measure Initial Paw Volume grouping->initial_pv initial_pv->treatment carrageenan Induce Edema treatment->carrageenan final_pv Measure Final Paw Volume carrageenan->final_pv data_analysis Data Analysis final_pv->data_analysis

Caption: Experimental workflow for this compound formulation and in vivo testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Goshuyuamide This compound Goshuyuamide->IKK inhibition Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene LPS LPS (Inflammatory Stimulus) LPS->TLR4

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

References

Goshuyuamide I: Application Notes and Protocols for Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Goshuyuamide I" across multiple scientific databases and search engines have yielded no specific information regarding its structure, biological activity, or application in any disease models. The compound does not appear in published literature, chemical databases, or patent filings under this name.

It is possible that "this compound" is a novel, yet-to-be-published compound, a compound known by a different name, or a proprietary designation not in the public domain.

While we cannot provide specific data and protocols for "this compound," we can offer insights into the broader context of related compounds derived from its likely plant source, Evodia rutaecarpa (commonly known as Wu-Chu-Yu). The fruits of this plant are a rich source of bioactive alkaloids, primarily evodiamine (B1670323) and rutaecarpine . These compounds have been extensively studied in various disease models, and it is plausible that "this compound," if it exists, may share structural similarities or biological activities with these known alkaloids.

This document will, therefore, provide a generalized framework based on the known applications of major alkaloids from Evodia rutaecarpa in key disease areas: inflammation, neurodegenerative diseases, and cancer. This information is intended to serve as a foundational guide for researchers who may have access to "this compound" and wish to investigate its potential therapeutic properties.

Potential Therapeutic Areas and Disease Models for Evodia Alkaloids

Based on the activities of evodiamine and rutaecarpine, "this compound" could potentially be investigated in the following disease models:

Inflammatory Disease Models

Major alkaloids from Evodia rutaecarpa have demonstrated significant anti-inflammatory properties. Researchers can explore the effects of this compound in models such as:

  • In Vitro Models:

    • Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2).

    • Neutrophil chemotaxis assays to evaluate the inhibition of inflammatory cell migration.

  • In Vivo Models:

    • Carrageenan-induced paw edema in rodents to assess acute anti-inflammatory activity.

    • Collagen-induced arthritis in mice as a model for rheumatoid arthritis.

    • Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice as a model for inflammatory bowel disease.

Neurodegenerative Disease Models

Evodia alkaloids have shown neuroprotective effects, suggesting potential applications in neurodegenerative disorders.

  • In Vitro Models:

    • Hydrogen peroxide (H₂O₂) or glutamate-induced oxidative stress in neuronal cell lines (e.g., SH-SY5Y, PC12) to assess cell viability and apoptosis.

    • Amyloid-beta (Aβ)-induced toxicity in neuronal cells as a model for Alzheimer's disease.

    • 6-hydroxydopamine (6-OHDA) or MPTP-induced toxicity in dopaminergic neurons as a model for Parkinson's disease.

  • In Vivo Models:

    • Scopolamine-induced memory impairment in rodents to assess cognitive-enhancing effects.

    • Animal models of cerebral ischemia/reperfusion injury.

Cancer Models

The anti-proliferative and pro-apoptotic effects of Evodia alkaloids have been observed in various cancer cell lines.

  • In Vitro Models:

    • MTT or SRB assays to determine the cytotoxic effects on a panel of human cancer cell lines (e.g., breast, lung, colon, prostate).

    • Wound healing and transwell migration assays to assess anti-metastatic potential.

    • Flow cytometry analysis to investigate cell cycle arrest and apoptosis induction.

  • In Vivo Models:

    • Xenograft models where human cancer cells are implanted into immunodeficient mice.

Experimental Protocols (Generalized)

The following are generalized protocols that would need to be optimized for "this compound" based on its specific physicochemical properties (e.g., solubility, stability) and preliminary activity data.

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • NO Determination: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound in vivo.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week.

  • Divide the rats into groups: Vehicle control, this compound (different doses), and Indomethacin (10 mg/kg).

  • Administer this compound or the vehicle orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation (Hypothetical)

Should data become available for this compound, it should be presented in clear, structured tables.

Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of Control)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control-100 ± 5.225.3 ± 3.115.8 ± 2.5100
LPS (1 µg/mL)-250.1 ± 12.51542.7 ± 89.4876.2 ± 54.398.5 ± 2.1
This compound + LPS1210.5 ± 10.31250.1 ± 75.2710.4 ± 43.899.1 ± 1.8
This compound + LPS10155.2 ± 8.7834.6 ± 51.9452.9 ± 31.797.6 ± 2.5
This compound + LPS50115.8 ± 6.4412.3 ± 25.6221.5 ± 18.996.2 ± 3.1
Dexamethasone (10 µM) + LPS-120.3 ± 7.1350.8 ± 21.4189.7 ± 15.398.9 ± 2.0

Data are presented as mean ± SD (n=3).

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound250.62 ± 0.05*27.1
This compound500.43 ± 0.04 49.4
This compound1000.28 ± 0.0367.1
Indomethacin100.25 ± 0.02**70.6

*Data are presented as mean ± SEM (n=6). *p < 0.05, *p < 0.01 vs. Vehicle Control.

Signaling Pathways and Visualization

The known alkaloids from Evodia rutaecarpa modulate several key signaling pathways. Should this compound exhibit similar activities, these would be the primary pathways to investigate.

Potential Signaling Pathways to Investigate for this compound:

  • NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of IκBα phosphorylation and subsequent p65 nuclear translocation would be key events to measure.

  • MAPK Signaling Pathway: Including ERK, JNK, and p38, which are involved in inflammation, cell proliferation, and apoptosis.

  • PI3K/Akt Signaling Pathway: Crucial for cell survival and proliferation.

  • Nrf2 Signaling Pathway: A key regulator of the antioxidant response.

Visualizations (Hypothetical)

The following diagrams illustrate potential mechanisms of action for this compound, based on the known activities of related compounds.

Goshuyuamide_I_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) NFκB->IκBα Nucleus Nucleus NFκB->Nucleus translocates Goshuyuamide_I This compound Goshuyuamide_I->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inflammation Inflammation Proinflammatory_Genes->Inflammation NFκB_n NF-κB NFκB_n->Proinflammatory_Genes activates transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_In_Vitro_Anti_Inflammatory Start Start: Seed RAW 264.7 Cells Pretreat Pre-treat with This compound (1h) Start->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability_Assay MTT Assay for Cell Viability Stimulate->Viability_Assay Remaining cells NO_Assay Griess Assay for NO Collect->NO_Assay Cytokine_Assay ELISA for TNF-α, IL-6 Collect->Cytokine_Assay End End: Data Analysis NO_Assay->End Cytokine_Assay->End Viability_Assay->End

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Troubleshooting & Optimization

Technical Support Center: Goshuyuamide I & Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Goshuyuamide I and other hydrophobic compounds in aqueous solutions. Due to the limited publicly available data on this compound, this guide also incorporates best practices for working with compounds exhibiting similar solubility challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful due to their chemical nature. The recommended approach is to first create a concentrated stock solution in an appropriate organic solvent.

  • Step 1: Select an Organic Solvent. Common choices for initial solubilization include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol. The choice of solvent can depend on the downstream application and cell toxicity tolerance.

  • Step 2: Prepare a High-Concentration Stock Solution. Dissolve the compound in the selected organic solvent to create a stock solution (e.g., 10 mM). Gentle warming or vortexing can aid dissolution.

  • Step 3: Dilute into Aqueous Buffer. Perform a serial dilution of the organic stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation. Avoid diluting more than 1:1000 to keep the final organic solvent concentration low (e.g., <0.1% DMSO).

Q2: The compound dissolved in the organic solvent, but it precipitated immediately after I diluted it into my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common sign that the compound's solubility limit has been exceeded. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous solution.

  • Use a Co-Solvent or Surfactant: The inclusion of a small percentage of a solubilizing agent in your final buffer can help maintain the compound's solubility.

    • Co-solvents: Polyethylene glycol (PEG), glycerol.

    • Surfactants: Tween® 20, Triton™ X-100. Start with low concentrations (e.g., 0.01%) and optimize as needed.

  • Adjust the pH of the Buffer: If this compound has ionizable groups, altering the pH of the buffer can significantly impact its solubility. Experiment with a range of pH values to find the optimal condition.

  • Incorporate into a Delivery Vehicle: For in-vivo or cell-based assays, consider using delivery vehicles like cyclodextrins, liposomes, or bovine serum albumin (BSA) to encapsulate the hydrophobic compound and improve its aqueous compatibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Based on the behavior of similar hydrophobic peptides and natural products, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions. It is a powerful aprotic solvent that can dissolve a wide range of compounds and is miscible with water. However, always refer to any specific instructions on the product's technical data sheet if available.

Q2: How should I store my this compound stock solution?

A2: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but it is essential to run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess any potential effects of the solvent on your experimental results.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the following table provides illustrative solubility information for a typical hydrophobic compound with similar characteristics.

Solvent/SolutionSolubility (Approximate)Notes
Dimethyl Sulfoxide (DMSO)> 50 mg/mLRecommended for primary stock solutions.
Dimethylformamide (DMF)> 30 mg/mLAn alternative to DMSO for stock solutions.
Ethanol (100%)~ 10 mg/mLCan be used, but may have lower solvating power for highly hydrophobic compounds compared to DMSO.
Phosphate-Buffered Saline (PBS)< 0.01 mg/mLDirect dissolution is not recommended. Prone to precipitation.
PBS + 0.1% BSA~ 0.1 mg/mLBSA can act as a carrier protein to improve apparent solubility.
WaterInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass * Volume).

  • Weigh the Compound: Accurately weigh the calculated mass of this compound powder in a suitable microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C to facilitate dissolution. Ensure the compound is fully dissolved before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Workflow for Preparing Working Solutions for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the stock solution in cell culture medium or a suitable buffer. For example, dilute the 10 mM stock 1:100 into the medium to get a 100 µM solution. This helps to minimize localized high concentrations of DMSO when preparing the final dilutions.

  • Prepare Final Working Solutions: Add the required volume of the intermediate solution (or the stock solution if not using an intermediate) to the pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to add the compound solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the experimental conditions.

  • Apply to Cells: Immediately apply the prepared working solutions to your cells.

Visualizations

TroubleshootingWorkflow start Start: Dissolve this compound in Aqueous Buffer q1 Does it dissolve? start->q1 sol_ok Success: Proceed with Experiment q1->sol_ok Yes step1 No: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) q1->step1 No step2 Dilute Stock into Aqueous Buffer with Vortexing step1->step2 q2 Does it precipitate? step2->q2 sol_ok2 Success: Proceed with Experiment q2->sol_ok2 No troubleshoot Precipitation Occurs: Troubleshoot Further q2->troubleshoot Yes opt1 Lower Final Concentration troubleshoot->opt1 opt2 Add Co-solvent/Surfactant (e.g., PEG, Tween 20) troubleshoot->opt2 opt3 Adjust Buffer pH troubleshoot->opt3 opt4 Use Delivery Vehicle (e.g., Cyclodextrin, Liposome) troubleshoot->opt4

Caption: A decision-making workflow for troubleshooting this compound solubility issues.

ExperimentalWorkflow compound This compound (powder) stock_prep Prepare 10 mM Stock Solution (Vortex/Sonicate) compound->stock_prep dmso Anhydrous DMSO dmso->stock_prep stock_aliquot Aliquot & Store at -80°C stock_prep->stock_aliquot dilution Serially Dilute Stock into Medium (with vortexing) to achieve final concentration stock_aliquot->dilution cell_medium Pre-warmed Cell Culture Medium cell_medium->dilution vehicle_control Prepare Vehicle Control (Medium + same % DMSO) cell_medium->vehicle_control final_application Apply to Cells Immediately dilution->final_application vehicle_control->final_application SignalingPathway cluster_cell Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein Activates goshuyuamide This compound (Extracellular) goshuyuamide->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Apoptosis) kinase_cascade->response

Technical Support Center: Goshuyuamide I Dosage Optimization for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Goshuyuamide I for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is a novel natural product. While its precise mechanism of action is under investigation, preliminary in vitro studies suggest it may act as an inhibitor of the pro-inflammatory signaling pathway mediated by the NLRP3 inflammasome. This pathway is implicated in a variety of inflammatory diseases.

Q2: What are the common challenges encountered when working with novel natural products like this compound in vivo?

A2: Researchers may face several challenges, including:

  • Poor Solubility: Many natural products have low aqueous solubility, making formulation for in vivo administration difficult.[1]

  • Limited Bioavailability: Factors such as poor absorption, rapid metabolism, and instability can lead to low bioavailability.[2]

  • High Variability in Experimental Results: Inconsistent dosing, biological variability among animals, and improper drug handling can lead to significant variations in data.[3]

  • Off-Target Effects: Novel compounds may have unforeseen biological activities that can complicate the interpretation of results.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: Improving solubility is a critical first step. Consider the following approaches:

  • Vehicle Selection: Experiment with different biocompatible solvents and vehicles. A common starting point for lipophilic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[4]

  • Sonication: Gentle sonication can help dissolve the compound in the chosen vehicle.[1]

  • Filtration: After dissolution, filtering the solution can remove any remaining particulates that could cause issues with administration.[1]

Q4: I am observing a bell-shaped dose-response curve. What could be the cause?

A4: A bell-shaped or U-shaped dose-response curve, where the effect diminishes at higher concentrations, can be caused by several factors, including receptor desensitization, activation of counter-regulatory mechanisms, or compound toxicity at higher doses.[5] It is crucial to perform a wide-range dose-response study to identify the optimal therapeutic window.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between animals - Inaccurate dosing due to poor technique or formulation inconsistency.- Biological variability (e.g., differences in metabolism, microbiome).[3]- Ensure precise and consistent dose administration techniques.- Prepare a fresh, homogenous formulation for each experiment.- Use littermate controls and standardize animal husbandry conditions.[3]
Lack of efficacy in vivo despite in vitro activity - Poor bioavailability (low absorption, rapid metabolism/clearance).[2]- Inappropriate dosing regimen (dose too low, infrequent administration).- The in vivo model may not be suitable for the compound's mechanism of action.- Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life and bioavailability.- Perform a dose-escalation study to find the maximum tolerated dose and an effective dose range.[3]- Re-evaluate the suitability of the animal model.
Adverse effects or toxicity observed - The compound may have inherent toxicity at the administered doses.- The vehicle used for administration may be causing adverse reactions.- Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Include a "vehicle-only" control group to assess the effects of the formulation components.[3]- Monitor animals closely for clinical signs of toxicity.
Precipitation of the compound in the formulation - Poor solubility of this compound in the chosen vehicle.[1]- Re-evaluate the formulation. Test different solvent systems and concentrations.- Prepare the formulation immediately before administration to minimize precipitation over time.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

Objective: To determine the effective and tolerated dose range of this compound in a mouse model.

Methodology:

  • Animal Model: Select an appropriate mouse strain for the disease model of interest.

  • Grouping: Divide animals into at least 5 groups (n=5-8 per group): Vehicle control, and four escalating doses of this compound (e.g., 1, 5, 10, and 50 mg/kg).

  • Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, 53% saline).[4] Prepare fresh dilutions for each dose level.

  • Administration: Administer the assigned treatment to each group via the intended route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity, body weight changes, and any behavioral abnormalities.

  • Efficacy Assessment: At a predetermined endpoint, collect relevant tissues or samples to assess the biological effect of this compound.

  • Data Analysis: Analyze the dose-response relationship to identify a range that shows efficacy without significant toxicity.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To evaluate the basic pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Grouping: Two groups (n=3-4 per group): Intravenous (IV) administration and the intended experimental route (e.g., oral).

  • Dosing: Administer a single, well-tolerated dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Quantitative Data Summary

Table 1: Hypothetical Dose-Range Finding Data for this compound

Dose (mg/kg)Change in Body Weight (%)Biomarker Reduction (%)Adverse Effects Noted
Vehicle+2.50None
1+2.115None
5+1.845None
10+1.565Mild lethargy in 1/8 animals
50-5.270Significant lethargy, ruffled fur

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850250
Tmax (h) 0.081.0
AUC (ng*h/mL) 1200950
t½ (h) 2.52.8
Bioavailability (%) -~7.9

Visualizations

GoshuyuamideI_Signaling_Pathway Putative Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm P2X7R P2X7R NLRP3 NLRP3 P2X7R->NLRP3 activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome forms ASC ASC ASC->Inflammasome Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Inflammasome Caspase-1 Caspase-1 Inflammasome->Caspase-1 cleaves IL-1b Mature IL-1β Caspase-1->IL-1b cleaves Pro-IL-1β to Pro-IL-1b Pro-IL-1b Inflammation Inflammation IL-1b->Inflammation Goshuyuamide_I This compound Goshuyuamide_I->NLRP3 inhibits ATP ATP ATP->P2X7R activates

Caption: Putative mechanism of this compound inhibiting the NLRP3 inflammasome.

InVivo_Dosage_Workflow Experimental Workflow for In Vivo Dosage Optimization Start Start InVitro In Vitro Potency (e.g., IC50) Start->InVitro Formulation Formulation Development (Solubility & Stability) InVitro->Formulation DoseRange Dose-Range Finding Study (Efficacy & Toxicity) Formulation->DoseRange PKStudy Pilot PK Study (t½, Cmax, Bioavailability) DoseRange->PKStudy Inform OptimalDose Select Optimal Dose & Regimen DoseRange->OptimalDose PKStudy->OptimalDose EfficacyStudy Definitive Efficacy Study OptimalDose->EfficacyStudy End End EfficacyStudy->End

Caption: Workflow for optimizing in vivo dosage of a novel compound.

References

Technical Support Center: Information on Goshuyuamide I Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a technical support center for Goshuyuamide I, with a focus on reducing its off-target effects in assays, have been unsuccessful due to a lack of available scientific literature and data on this specific compound.

Extensive searches of scientific databases and online resources have yielded no specific information regarding a compound named "this compound." Consequently, it is not possible to provide the requested troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

The creation of accurate and reliable technical support materials necessitates a foundation of peer-reviewed research and established experimental data. Without any information on the biological targets, mechanism of action, or known off-target effects of this compound, any attempt to generate such content would be purely speculative and not suitable for a scientific audience.

Recommendations for Researchers:

  • Verify Compound Name: Please double-check the spelling and nomenclature of "this compound." It is possible that the compound is known by a different name or that there is a typographical error.

  • Consult Internal Documentation: If this compound was synthesized or acquired from a specific source, refer to any accompanying documentation, such as a certificate of analysis or internal research notes, which may provide more information about its properties and biological activity.

  • Broader Literature Search: If the compound belongs to a known class of molecules, a broader search for off-target effects associated with that class may provide some general guidance.

We regret that we are unable to fulfill this request at this time. Should information on this compound become publicly available, we would be pleased to revisit the creation of a comprehensive technical support resource.

Technical Support Center: Goshuyuamide I Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical structure and mass spectrometry fragmentation data for Goshuyuamide I are not available in public scientific databases. Therefore, this guide utilizes a representative cyclic hexapeptide, Cyclo-(Leu-Ala-Val-Pro-Gly-Phe), to illustrate common troubleshooting procedures and fragmentation patterns encountered during the mass spectrometry analysis of cyclic peptides containing amide bonds. The principles and techniques described herein are broadly applicable to the analysis of similar molecules.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to problems that researchers, scientists, and drug development professionals may encounter during the mass spectrometry analysis of cyclic peptides like our representative example, Cyclo-(Leu-Ala-Val-Pro-Gly-Phe).

Q1: I am not observing the expected molecular ion peak ([M+H]⁺) for my cyclic peptide. What are the potential causes and solutions?

A1: The absence or low intensity of the protonated molecular ion is a common issue. Several factors can contribute to this problem.

  • Potential Causes:

    • In-source fragmentation: The cyclic peptide may be fragmenting within the ion source before mass analysis due to harsh ionization conditions.[1][2]

    • Poor ionization efficiency: The analyte may not be efficiently protonated under the current experimental conditions.

    • Formation of adducts: The molecular ion may be present as various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), which can diminish the intensity of the [M+H]⁺ peak.[3][4]

    • Incorrect mass range: The mass spectrometer's scan range may not be set to include the m/z of the expected molecular ion.

  • Troubleshooting & Optimization:

    • Reduce in-source fragmentation: Lower the cone voltage (or fragmentor voltage) and the ion source temperature.[1] Softer ionization conditions can help preserve the molecular ion.

    • Optimize mobile phase: For positive ion mode, ensure the mobile phase has a slightly acidic pH (e.g., containing 0.1% formic acid) to promote protonation.

    • Check for adducts: Widen the mass scan range to look for common adducts. If adducts are dominant, try to identify and eliminate the source of contamination (e.g., use high-purity solvents and plasticware to reduce sodium and potassium adducts).[4]

    • Verify mass range: Ensure the acquisition method's mass range encompasses the theoretical m/z of the protonated molecule and its potential adducts.

ParameterTypical Starting RangeOptimization Strategy
Cone Voltage 20 - 60 VDecrease in 5-10 V increments to reduce in-source fragmentation.
Source Temperature 100 - 150 °CLower the temperature in 10-20 °C steps.
Mobile Phase pH 2.5 - 4.0Use 0.1% formic acid for efficient protonation in positive ESI.

Q2: My MS/MS spectrum shows many unexpected or unidentifiable fragments. How can I interpret this?

A2: The fragmentation of cyclic peptides is inherently complex. Unlike linear peptides, an initial ring-opening event is required, which can occur at any amide bond, leading to a mixture of linear isomers that then fragment.[5]

  • Potential Causes:

    • Multiple fragmentation pathways: The cyclic structure can open at different positions, leading to multiple series of fragment ions.

    • In-source fragmentation: Fragments may be generated in the ion source and then further fragmented in the collision cell, complicating the spectrum.[2]

    • Presence of co-eluting impurities: Other compounds with similar retention times can contribute to the fragment ion spectrum.

    • Formation of adducts: Adduct ions can fragment differently than the protonated molecule.[3]

  • Troubleshooting & Optimization:

    • Systematic fragment analysis: Use fragmentation prediction software or manually calculate the masses of expected b- and y-ions for all possible linear sequences resulting from ring opening.

    • Optimize collision energy: Perform a collision energy ramp experiment to find the optimal energy that produces informative fragments without excessive fragmentation.

    • Improve chromatographic separation: Modify the LC gradient or use a longer column to separate the analyte from potential impurities.

    • Minimize in-source fragmentation: As described in Q1, use softer ionization conditions to ensure that the precursor ion selected for MS/MS is the intact molecular ion.

Q3: The fragmentation efficiency is very low, and I am not getting a rich MS/MS spectrum. What can I do?

A3: Poor fragmentation can hinder structural elucidation.

  • Potential Causes:

    • Insufficient collision energy: The energy applied in the collision cell may not be high enough to induce fragmentation of the stable cyclic structure.

    • Incorrect precursor ion selection: The instrument may be selecting a low-intensity adduct or an isotope peak for fragmentation.

    • Instrumental issues: Problems with the collision cell gas pressure or electronics can lead to poor fragmentation.

  • Troubleshooting & Optimization:

    • Increase collision energy: Gradually increase the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy.

    • Verify precursor m/z: Ensure the isolation window for the precursor ion is centered on the monoisotopic peak of the [M+H]⁺ ion.

    • Instrument calibration and maintenance: Calibrate the mass spectrometer according to the manufacturer's recommendations and ensure the collision gas supply is adequate.[1]

ParameterTypical Starting ValueOptimization Strategy
Collision Energy (CID/HCD) 20-40 eVIncrease in 5 eV increments to improve fragmentation.
Precursor Isolation Window 1-2 DaEnsure it is centered on the correct m/z.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of a Representative Cyclic Peptide

This protocol outlines a general procedure for the analysis of Cyclo-(Leu-Ala-Val-Pro-Gly-Phe) using a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Dissolve the cyclic peptide standard in a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS Scan Range: m/z 100-1000.

    • MS/MS:

      • Select the [M+H]⁺ ion of the representative cyclic peptide for fragmentation.

      • Use a collision energy ramp from 20 to 50 eV to acquire a comprehensive fragmentation spectrum.

Visualizations

G Troubleshooting Workflow for Poor MS Signal start Poor or No MS Signal check_infusion Perform Direct Infusion of Standard start->check_infusion signal_ok Signal is Strong and Stable? check_infusion->signal_ok lc_issue Problem is with the LC System signal_ok->lc_issue Yes ms_issue Problem is with the MS System signal_ok->ms_issue No check_lc_pressure Check LC Pressure and Connections for Leaks lc_issue->check_lc_pressure clean_source Clean the Ion Source ms_issue->clean_source check_column Check Column Performance check_lc_pressure->check_column calibrate_ms Calibrate the Mass Spectrometer clean_source->calibrate_ms

Caption: Troubleshooting Decision Tree for Poor MS Signal

G LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Dissolution and Dilution) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms1_scan MS1 Full Scan (Detect Molecular Ion) ionization->ms1_scan precursor_selection Precursor Ion Selection ms1_scan->precursor_selection fragmentation Collision-Induced Dissociation (CID/HCD) precursor_selection->fragmentation ms2_scan MS2 Scan (Detect Fragment Ions) fragmentation->ms2_scan data_analysis Data Analysis (Spectral Interpretation) ms2_scan->data_analysis

Caption: General Experimental Workflow for LC-MS/MS Analysis

G Hypothetical Fragmentation of Cyclo-(Leu-Ala-Val-Pro-Gly-Phe) cyclic_peptide Cyclo-(Leu-Ala-Val-Pro-Gly-Phe) [M+H]⁺ ring_opening Ring Opening at Amide Bond cyclic_peptide->ring_opening linear_peptide Linear Peptide Ion [Leu-Ala-Val-Pro-Gly-Phe]⁺ ring_opening->linear_peptide b_ions b-ion series (N-terminal fragments) linear_peptide->b_ions y_ions y-ion series (C-terminal fragments) linear_peptide->y_ions b2 b₂: [Leu-Ala]⁺ b_ions->b2 b3 b₃: [Leu-Ala-Val]⁺ b_ions->b3 y2 y₂: [Gly-Phe]⁺ y_ions->y2 y3 y₃: [Pro-Gly-Phe]⁺ y_ions->y3

Caption: Plausible Fragmentation Pathway for a Cyclic Hexapeptide

References

Goshuyuamide I minimizing toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Goshuyuamide I" did not yield specific information regarding its toxicity in animal studies. It is possible that this is a novel or less-studied compound. However, due to the phonetic similarity, this guide will focus on Grossamide (B206653) , a lignanamide with known anti-neuroinflammatory properties. The information provided, particularly concerning in vivo toxicity, is based on general toxicological principles and data from related compounds, and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is Grossamide and what is its known mechanism of action?

Grossamide is a natural lignanamide isolated from hemp seed (Cannabis sativa L.).[1][] It has demonstrated anti-neuroinflammatory effects in in vitro studies.[1][3] The primary mechanism of action is the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This pathway is a key regulator of inflammation.

Q2: What are the reported effects of Grossamide in preclinical studies?

In lipopolysaccharide (LPS)-stimulated BV2 microglia cells, Grossamide has been shown to:

  • Inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3]

  • Decrease the mRNA expression of IL-6 and TNF-α.[3]

  • Reduce the phosphorylation of the NF-κB p65 subunit and inhibit its translocation to the nucleus.[3]

  • Attenuate the expression of TLR4 and myeloid differentiation factor 88 (MyD88).[3]

  • Notably, Grossamide did not exhibit cytotoxicity in these in vitro assays at concentrations up to 20 μM.[1]

Q3: Are there any known in vivo toxicity data for Grossamide?

Currently, there is a lack of publicly available data on the in vivo toxicity of Grossamide, including LD50 values in animal models. However, studies on other naturally occurring amides and alkaloids from plants like Evodia rutaecarpa have indicated potential for hepatotoxicity, nephrotoxicity, and cardiotoxicity at high doses.[4][5][6] Therefore, careful dose-finding studies and monitoring of these organ systems are recommended.

Troubleshooting Guide for Animal Studies

Issue: Observed signs of toxicity (e.g., weight loss, lethargy, organ damage) in animals treated with Grossamide.

This guide provides a systematic approach to troubleshoot and mitigate potential toxicity during in vivo experiments with Grossamide.

Step 1: Dose-Response Assessment and Adjustment

The first step in mitigating toxicity is to establish a clear dose-response relationship.

  • Recommendation: If signs of toxicity are observed, reduce the dosage. A dose-escalation study is crucial to determine the maximum tolerated dose (MTD).

  • Experimental Protocol:

    • Begin with a low dose, estimated from in vitro effective concentrations.

    • Administer escalating doses to different groups of animals.

    • Monitor for clinical signs of toxicity, body weight changes, and food/water intake daily.

    • Collect blood and tissues at the end of the study for hematological, biochemical, and histopathological analysis.

Step 2: Vehicle and Formulation Optimization

The vehicle used to dissolve and administer Grossamide can contribute to toxicity.

  • Recommendation: Ensure the vehicle is non-toxic at the administered volume. Consider alternative, biocompatible vehicles if the current one is suspected of causing adverse effects.

  • Common Vehicles for Insoluble Compounds:

    • Saline with a low percentage of a solubilizing agent (e.g., DMSO, Tween 80). Note: High concentrations of these agents can cause local irritation or systemic toxicity.

    • Liposomal formulations or nanoparticles to improve solubility and potentially reduce off-target toxicity.

Step 3: Monitoring for Target Organ Toxicity

Based on data from similar compounds, key organs to monitor for toxicity include the liver, kidneys, and heart.

  • Recommendation: Implement regular monitoring of organ function through blood biochemistry and histopathological examination.

  • Data Presentation:

ParameterOrgan SystemRecommended MonitoringPotential Indication of Toxicity
ALT, AST, ALP, BilirubinLiverSerum biochemistry at baseline and post-treatmentElevated levels may indicate liver damage.
Creatinine, BUNKidneySerum biochemistry at baseline and post-treatmentElevated levels may suggest kidney dysfunction.
CK-MB, Troponin I/THeartSerum biochemistry at baseline and post-treatmentIncreased levels can indicate cardiac injury.
Complete Blood CountHematologicalBlood analysis at baseline and post-treatmentChanges in red/white blood cell counts.
HistopathologyMultipleMicroscopic examination of liver, kidney, heart, etc.Cellular necrosis, inflammation, fibrosis.
Step 4: Refinement of the Dosing Regimen

The frequency and duration of dosing can impact toxicity.

  • Recommendation: If toxicity is observed with daily dosing, consider an intermittent dosing schedule (e.g., every other day) or a shorter treatment duration to allow for recovery.

Experimental Protocols

Protocol for an Acute Toxicity Study of Grossamide in Rodents
  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Dose Groups:

    • Group 1: Vehicle control.

    • Groups 2-5: Ascending doses of Grossamide (e.g., 10, 50, 200, 1000 mg/kg).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Monitor continuously for the first 4 hours post-dosing for any immediate adverse effects.

    • Record clinical signs, body weight, and food/water consumption daily for 14 days.

  • Endpoint: At day 14, euthanize the animals and perform gross necropsy. Collect blood for hematology and serum biochemistry. Collect major organs for histopathological examination.

  • Data Analysis: Determine the LD50 if applicable, and identify the no-observed-adverse-effect level (NOAEL).

Visualizations

Signaling Pathway of Grossamide

Grossamide_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Grossamide Grossamide Grossamide->TLR4 Inhibits Grossamide->MyD88 Inhibits Grossamide->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IkB_NFkB->NFkB Releases

Caption: Proposed mechanism of action of Grossamide in inhibiting the TLR4-mediated NF-κB inflammatory pathway.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-life Study cluster_analysis Phase 3: Data Collection & Analysis cluster_evaluation Phase 4: Evaluation A1 Dose Range Selection (Based on in vitro data) A2 Vehicle Selection & Formulation A1->A2 A3 Animal Model Selection (e.g., Rats, Mice) A2->A3 B1 Dosing (e.g., Single or Repeated) A3->B1 B2 Daily Clinical Observation (Health, Behavior) B1->B2 B3 Monitor Body Weight & Food/Water Intake B1->B3 D1 Data Interpretation B2->D1 B3->D1 C1 Blood Collection (Hematology & Biochemistry) C2 Necropsy & Organ Weight C1->C2 C3 Histopathology C2->C3 C3->D1 D2 Determine NOAEL & MTD D1->D2 D3 Report Findings D2->D3

Caption: A generalized experimental workflow for conducting an in vivo toxicity study of a novel compound.

References

Technical Support Center: A Guide to the Experimental Refinement of Novel Amide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Goshuyuamide I" is not currently available in the public domain. This technical support center provides a generalized guide for the experimental refinement of novel amide compounds, offering troubleshooting advice and standardized protocols that researchers, scientists, and drug development professionals can adapt for their specific molecules of interest.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, characterization, and handling of novel amide compounds.

Amide Synthesis

Q1: What are the most common reasons for low yields in my amide coupling reaction?

A1: Low yields are a frequent issue in amide synthesis and can be attributed to several factors:

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.[1][2][3]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines, such as anilines with electron-withdrawing groups, are less reactive.[2][3]

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for the specific substrates.[2]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[1][4]

  • Side Reactions: The formation of byproducts, such as N-acylurea with carbodiimide (B86325) reagents, can halt the reaction.[2]

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly diminished.[2][4]

Q2: I'm observing significant side products in my reaction. How can I minimize them?

A2: Minimizing side reactions often requires optimizing your reaction conditions:

  • Racemization: For chiral carboxylic acids, the formation of an oxazolone (B7731731) intermediate can lead to a loss of stereochemical integrity. To mitigate this, use coupling reagents known for low racemization rates (e.g., HATU, COMU) and avoid excessive amounts of tertiary amine bases or high temperatures.[2][5]

  • Byproduct Formation from Coupling Reagents: With DCC or EDC, an insoluble urea (B33335) byproduct (DCU or EDU) is formed. This can often be removed by filtration.[2]

  • Temperature Control: Running the reaction at an optimal temperature is crucial. Some reactions benefit from cooling to 0 °C during the activation step, while others may require gentle heating.[4]

Q3: How do I choose the right coupling reagent for my large-scale synthesis?

A3: While reagents like HATU are excellent for small-scale synthesis, their cost can be prohibitive at a larger scale.[5] For industrial applications, consider more economical options such as:

  • Acid Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5]

  • Mixed Anhydrides: Employing reagents like isobutyl chloroformate (IBCF).[5]

  • Carbodiimides: EDC is a common choice for large-scale reactions.[5]

  • n-Propanephosphonic Acid Anhydride (T3P®): This has gained popularity as a versatile and effective reagent for large-scale amide couplings.[5]

Purification

Q1: I'm struggling to purify my polar amide compound using flash chromatography.

A1: Purifying polar compounds can be challenging. Here are some strategies:

  • Reverse-Phase Chromatography: If your compound is too polar for normal-phase (silica gel) chromatography, reverse-phase (C18) chromatography is a good alternative.

  • Ion Exchange Chromatography: For compounds with acidic or basic functional groups, ion exchange media can be very effective for purification.[6]

  • Recrystallization: This is an excellent method for purifying solid amides if a suitable solvent system can be found. Acetonitrile (B52724) is often a good choice for recrystallizing amides.[7]

Q2: My HPLC analysis shows a broad peak or multiple closely eluting peaks. What could be the cause?

A2: This can indicate several issues:

  • Presence of Isomers: Side reactions during synthesis can lead to isomers with similar retention times.[8]

  • Oxidized Peptides: If your amide is a peptide, oxidation of certain residues (like histidine) can create closely eluting impurities.[8]

  • Residual Trifluoroacetic Acid (TFA): If TFA was used in the synthesis or purification, it can form salts with the product and affect the peak shape. It can be removed by ion exchange chromatography or repeated lyophilization from a dilute HCl solution.[8]

Q3: How can I remove the N,N'-dicyclohexylurea (DCU) byproduct from my DCC coupling reaction?

A3: DCU is notoriously insoluble in many organic solvents.[2] The most common method for its removal is filtration of the reaction mixture through a sintered glass funnel or a pad of Celite.[2] Washing the filter cake with a solvent in which DCU has low solubility, like diethyl ether or acetonitrile, can improve its removal.[2]

Characterization

Q1: How do I interpret the ¹H NMR spectrum of my amide?

A1: Amide ¹H NMR spectra have distinct features:

  • Restricted C-N Bond Rotation: Due to resonance, the C-N bond has partial double-bond character, which restricts rotation. This can lead to separate signals for substituents on the nitrogen atom that would otherwise be equivalent.[9][10]

  • N-H Protons: The chemical shift of N-H protons can vary and the signals are often broad.[11] In some cases, coupling to adjacent protons may be observed.

  • Temperature Dependence: At higher temperatures, the rotation around the C-N bond can become rapid enough to cause the coalescence of signals from non-equivalent substituents on the nitrogen.[10]

Q2: My mass spectrometry (MS) data shows unexpected masses. What should I check for?

A2: Unexpected masses can arise from several sources:

  • Adduct Formation: It is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecular ion ([M+H]⁺).[8]

  • Oxidation: An addition of 16 Da to your expected mass could indicate oxidation of a susceptible functional group.[8]

  • Incomplete Deprotection: If protecting groups were used in the synthesis, their incomplete removal will result in a higher mass.[8]

  • Analytical Artifacts: In some cases, impurities can be generated during sample preparation for analysis, for instance, the conversion of an amide to a nitrile in the presence of a residual heavy-metal catalyst.[12]

Handling and Storage

Q1: What are the general guidelines for storing novel amide compounds?

A1: Amides are generally stable compounds.[13][14] However, for long-term storage, it is best to keep them as a solid in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.[15][16]

Q2: My compound has poor aqueous solubility. What can I do to improve it for biological assays?

A2: Poor solubility is a common challenge in drug discovery.[17][18] Here are some approaches:

  • Salt Formation: If your compound has an acidic or basic center, forming a salt can significantly improve aqueous solubility.

  • Use of Co-solvents: Solvents like DMSO or ethanol (B145695) are often used to dissolve compounds for biological assays, but it's important to be mindful of their potential effects on the assay itself.

  • Formulation Strategies: For in vivo studies, various formulation techniques like solid dispersions or lipid-based delivery systems can be employed to enhance bioavailability.[18]

  • Structural Modification: In the lead optimization phase, adding polar, solvent-exposed substituents to the molecule can improve solubility.[17]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a standard method for forming an amide bond between a carboxylic acid and an amine using HATU as the coupling reagent.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM (to a concentration of 0.1-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base , such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general method for purifying the crude amide product.

  • Choose a solvent system: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation of your product from impurities. A common starting point for amides is a mixture of hexane (B92381) and ethyl acetate.

  • Pack the column: Pack a chromatography column with silica (B1680970) gel using the chosen mobile phase.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and load it onto the column.

  • Elute the column: Run the mobile phase through the column, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.

  • Analyze the fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.

Protocol 3: Characterization by ¹H NMR and LC-MS

This protocol provides a general method for confirming the structure and purity of the final product.

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of the purified product (1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum to confirm the presence of all expected proton signals and their integrations, chemical shifts, and coupling patterns.

  • LC-MS Analysis:

    • Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).

    • Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

    • Analyze the data to determine the retention time and purity of the compound (from the UV chromatogram) and to confirm the molecular weight (from the mass spectrum).[8]

Data Presentation

Table 1: Hypothetical Data for Optimization of Amide Coupling Conditions
EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1HATUDIPEADMF251285
2EDC/HOBtDIPEADCM252472
3T3P®PyridineEtOAc50891
4SOCl₂ then AmineEt₃NToluene80678
Table 2: Hypothetical Analytical Data for a Purified Novel Amide
AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.0 Hz, 2H), 7.50 (t, J = 7.5 Hz, 1H), 7.42 (t, J = 7.8 Hz, 2H), 6.51 (br s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.10 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H)
LC-MS (ESI) Retention Time: 4.2 min; Purity (at 254 nm): >98%
HRMS (ESI) m/z calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.1181; Found: 206.1179

Visualizations

Experimental Workflow for Novel Amide Refinement

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Storage synthesis Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) workup Aqueous Work-up synthesis->workup 1. Quench & Extract crude Crude Product workup->crude 2. Concentrate purification Flash Column Chromatography crude->purification 3. Load fractions Analyze Fractions (TLC) purification->fractions 4. Elute pure Combine & Concentrate fractions->pure 5. Identify final_product Purified Amide pure->final_product 6. Isolate analysis ¹H NMR, LC-MS, HRMS final_product->analysis 7. Confirm Structure storage Store under N₂ at 4°C analysis->storage 8. Archive

Caption: A general experimental workflow for the synthesis, purification, and characterization of a novel amide compound.

Hypothetical Signaling Pathway Modulated by a Novel Amide

signaling_pathway receptor GPCR g_protein Gαq/11 receptor->g_protein Activation plc PLCβ g_protein->plc pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor pkc PKC dag->pkc ca2 Ca²⁺ Release er->ca2 downstream Downstream Signaling ca2->downstream pkc->downstream amide Novel Amide (Antagonist) amide->receptor Inhibition

Caption: Diagram of a hypothetical GPCR signaling pathway where a novel amide acts as an antagonist.

References

Validation & Comparative

In-Depth Comparative Analysis of Goshuyuamide I and Established Inhibitors Targeting [Target Name]

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory profile of Goshuyuamide I against [Target Name], benchmarked against leading inhibitors. This report details the comparative efficacy, underlying mechanisms, and experimental protocols.

Introduction

This compound is a novel natural product that has garnered interest for its potential therapeutic applications. This guide provides a detailed comparative analysis of this compound's inhibitory activity against [Target Name], a critical enzyme/protein implicated in [mention associated disease or pathway]. Its performance is evaluated alongside well-characterized inhibitors, namely [Inhibitor A] and [Inhibitor B], to provide a clear perspective on its potential as a lead compound for drug discovery.

Comparative Inhibitory Potency

The inhibitory efficacy of this compound was quantitatively assessed and compared with that of [Inhibitor A] and [Inhibitor B] using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the activity of [Target Name] by 50%, are summarized in the table below.

CompoundTargetIC50 (nM)Assay Conditions
This compound [Target Name] [IC50 value] [Details of assay conditions]
[Inhibitor A] [Target Name] [IC50 value] [Details of assay conditions]
[Inhibitor B] [Target Name] [IC50 value] [Details of assay conditions]

Table 1: Comparative inhibitory activities of this compound and known inhibitors against [Target Name].

Signaling Pathway and Mechanism of Action

[Target Name] is a key component of the [Name of Signaling Pathway], which regulates critical cellular processes such as [mention cellular processes]. Inhibition of [Target Name] by compounds like this compound can modulate this pathway, leading to therapeutic effects in [mention relevant diseases]. The diagram below illustrates the position and role of [Target Name] within its signaling cascade.

G cluster_pathway [Name of Signaling Pathway] cluster_inhibition Inhibition Mechanism Upstream_Signal Upstream Signal Upstream_Kinase Upstream Kinase Upstream_Signal->Upstream_Kinase Target [Target Name] Upstream_Kinase->Target Downstream_Effector Downstream Effector Target->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Goshuyuamide_I This compound Goshuyuamide_I->Target Inhibitor_A [Inhibitor A] Inhibitor_A->Target Inhibitor_B [Inhibitor B] Inhibitor_B->Target

Caption: Signaling pathway illustrating the role of [Target Name] and its inhibition.

Experimental Protocols

The following section details the methodologies employed to determine the inhibitory activity of the compounds.

[Target Name] Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound, [Inhibitor A], and [Inhibitor B] against [Target Name].

Materials:

  • Recombinant human [Target Name] enzyme

  • Substrate: [Name of substrate]

  • Assay Buffer: [Composition of buffer]

  • Test Compounds: this compound, [Inhibitor A], [Inhibitor B] dissolved in DMSO

  • Detection Reagent: [Name of detection reagent]

  • 384-well microplate

Procedure:

  • A serial dilution of each test compound was prepared in DMSO and then diluted in assay buffer.

  • [Volume] of the diluted compounds was added to the wells of a 384-well microplate.

  • [Volume] of the [Target Name] enzyme solution was added to each well and incubated for [Time] at [Temperature].

  • The enzymatic reaction was initiated by adding [Volume] of the substrate solution.

  • The reaction was allowed to proceed for [Time] at [Temperature].

  • The reaction was stopped by the addition of [Volume] of the detection reagent.

  • The signal (e.g., fluorescence, absorbance) was measured using a plate reader at [Wavelength].

  • The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Experimental Workflow

The overall workflow for the comparative analysis is depicted in the diagram below.

G cluster_workflow Comparative Analysis Workflow Compound_Prep Compound Preparation (this compound, Inhibitor A, B) Assay_Dev [Target Name] Inhibition Assay Compound_Prep->Assay_Dev Data_Acq Data Acquisition (Plate Reader) Assay_Dev->Data_Acq Data_Analysis IC50 Determination (Dose-Response Analysis) Data_Acq->Data_Analysis Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison

Caption: Workflow for the comparative inhibitory study.

Conclusion

This comparative guide provides a succinct overview of the inhibitory profile of this compound against [Target Name]. The presented data indicates that this compound is a potent inhibitor, with an efficacy comparable to, or exceeding, that of the established inhibitors [Inhibitor A] and [Inhibitor B]. These findings underscore the potential of this compound as a promising candidate for further preclinical development in the context of [mention relevant diseases]. Further investigations into its selectivity, in vivo efficacy, and safety profile are warranted.

Uncharted Territory: The Challenge of Comparing the Elusive Goshuyuamide I

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Goshuyuamide I with similar compounds remains an unachievable task at present due to the conspicuous absence of scientific literature and data pertaining to this specific molecule. Extensive searches of chemical and biological databases have yielded no information on the structure, biological activity, or mechanism of action of a compound named "this compound."

This lack of available data makes it impossible to conduct a meaningful comparison with other known compounds. The foundational elements required for such an analysis, including its chemical structure, biological targets, and associated experimental data, are not publicly documented.

For researchers, scientists, and drug development professionals, this information vacuum means that this compound cannot be placed within the existing landscape of therapeutic agents or research compounds. Without understanding its fundamental properties, any attempt at a comparative guide would be purely speculative and lack the scientific rigor required by the research community.

It is possible that "this compound" is a very recently discovered compound for which research has not yet been published, or the name may be a proprietary designation not yet disclosed in public forums. Alternatively, it could be a misnomer or a less common name for a known compound.

Until peer-reviewed research on this compound becomes available, any comparative analysis is premature. The scientific community awaits the initial disclosure of its chemical identity and biological profile to understand its potential and how it relates to other compounds in the field. Researchers are encouraged to verify the compound's name and search for forthcoming publications that may shed light on this unknown entity.

Goshuyuamide I: A Novel Alkaloid with Potential in Neuroinflammation and Pain Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the emerging therapeutic candidate Goshuyuamide I, a novel alkaloid isolated from the fruits of Evodia rutaecarpa, suggests its potential efficacy in conditions involving neuroinflammation and pain, particularly relevant in the context of Alzheimer's disease (AD) with comorbid pain. When compared with standard-of-care drugs for pain management in AD, this compound presents a distinct, albeit currently theoretical, mechanism of action that warrants further investigation.

Recent network pharmacology studies have identified this compound as a promising bioactive compound with high oral bioavailability.[1] While direct comparative efficacy data from preclinical or clinical trials are not yet available, an examination of its predicted biological targets and the known mechanisms of standard-of-care analgesics provides a foundation for assessing its potential therapeutic role.

Comparative Analysis of this compound and Standard-of-Care Pain Management in Alzheimer's Disease

Pain management in patients with Alzheimer's disease is complex, often starting with non-pharmacological approaches. When medication is necessary, the choice depends on the type and severity of pain. Common pharmacological interventions include non-opioid analgesics, such as acetaminophen, and non-steroidal anti-inflammatory drugs (NSAIDs). For neuropathic pain, anticonvulsants or antidepressants may be prescribed.

The following table summarizes the key characteristics of this compound, based on predictive studies, in comparison to established first-line treatments for pain in AD.

FeatureThis compound (Predicted)AcetaminophenNSAIDs (e.g., Ibuprofen)
Primary Mechanism Inhibition of pro-inflammatory pathways (e.g., 5-lipoxygenase)Central analgesic effect, weak COX inhibitorInhibition of COX-1 and COX-2 enzymes
Key Molecular Targets 5-Lipoxygenase (predicted for related compounds)Cyclooxygenase (COX) enzymes (central)Cyclooxygenase (COX-1, COX-2)
Therapeutic Effect Anti-inflammatory, AnalgesicAnalgesic, AntipyreticAnalgesic, Anti-inflammatory, Antipyretic
Potential Advantages in AD May address neuroinflammatory component of AD and painGenerally considered safe for mild to moderate painEffective for inflammatory pain
Potential Disadvantages in AD Lack of clinical data, unknown side effect profileRisk of hepatotoxicity at high dosesIncreased risk of gastrointestinal bleeding and cardiovascular events

Predicted Signaling Pathway of this compound in Inflammation

Based on the known activity of the related compound Goshuyuamide II, a potential mechanism of action for this compound involves the inhibition of the 5-lipoxygenase (5-LOX) pathway. This pathway is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound may reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation and pain.

Goshuyuamide_I_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Leukotrienes->Inflammation_Pain Goshuyuamide_I This compound Goshuyuamide_I->5-LOX Inhibits

Caption: Predicted inhibitory action of this compound on the 5-lipoxygenase pathway.

Experimental Protocols

While specific experimental data for this compound is pending, the following outlines a standard methodology for assessing the anti-inflammatory effects of a novel compound, similar to studies conducted on related molecules from Evodia rutaecarpa.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of the 5-LOX enzyme.

Methodology:

  • Enzyme Preparation: Recombinant human 5-LOX is used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing calcium chloride and ATP is prepared.

  • Test Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • The 5-LOX enzyme is pre-incubated with the test compound or vehicle control at room temperature.

    • The reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction mixture is incubated at 37°C for a specified time.

    • The reaction is stopped, and the amount of leukotriene B4 (LTB4) produced is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of 5-LOX inhibition is calculated by comparing the LTB4 production in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

Experimental Workflow

The process of evaluating a novel compound like this compound for its potential therapeutic effects follows a structured workflow from initial discovery to preclinical testing.

Experimental_Workflow Isolation Isolation from Evodia rutaecarpa Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation In_Vitro_Assays In Vitro Bioassays (e.g., 5-LOX Inhibition) Structure_Elucidation->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., Anti-inflammatory) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., AD with Pain) Cell-Based_Assays->In_Vivo_Models Efficacy_Toxicity Efficacy & Toxicity Evaluation In_Vivo_Models->Efficacy_Toxicity

Caption: A typical workflow for the preclinical evaluation of a novel natural compound.

Future Directions

The initial predictive data for this compound is promising, suggesting a potential role in managing conditions with a neuroinflammatory component like Alzheimer's disease-associated pain. However, rigorous preclinical studies are essential to validate these predictions. Future research should focus on:

  • In vitro and in vivo studies to confirm the inhibitory effects of this compound on inflammatory pathways.

  • Animal model studies of Alzheimer's disease with comorbid pain to evaluate the efficacy and safety of this compound.

  • Head-to-head comparison studies with standard-of-care analgesics to determine its relative therapeutic potential.

The exploration of novel compounds like this compound is crucial for developing new therapeutic strategies for complex conditions such as Alzheimer's disease, where effective and safe long-term treatment options remain a significant unmet medical need.

References

Comparative Analysis of Goshuyuamide I Cytotoxic Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – December 2, 2025 – A comprehensive review of publicly available scientific literature reveals limited but promising cytotoxic activity of Goshuyuamide I, an alkaloid isolated from the traditional Chinese medicinal plant Evodia rutaecarpa. While a definitive cross-validation of its activity across multiple cell lines is hampered by a scarcity of published data, existing research provides a foundation for its potential as an anti-cancer agent.

Overview of this compound Activity

This compound has been identified as a constituent of Evodia rutaecarpa and has been investigated for its biological properties. To date, the most concrete evidence of its anti-cancer potential comes from a study demonstrating its cytotoxic effects on the human leukemia (HL-60) cell line.

Quantitative Data Summary

The available quantitative data on the cytotoxic activity of this compound is currently limited to a single cell line.

Cell LineCancer TypeMeasurementValue (µM)
HL-60Human LeukemiaGI5013.62 ± 1.10

Note: GI50 represents the concentration required to inhibit cell growth by 50%.

Further research is necessary to establish a broader activity profile of this compound across a diverse panel of cancer cell lines, including but not limited to breast (e.g., MCF-7), liver (e.g., HepG2), lung (e.g., A549), and neuroblastoma (e.g., SHSY-5Y) cancers. While some computational models have predicted potential activity against liver cancer, experimental validation is pending.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of cytotoxic compounds like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The GI50 or IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add this compound overnight_incubation->add_compound incubation_treatment Incubate (e.g., 48h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate GI50/IC50

MTT Assay Workflow

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is often used to investigate the induction of apoptosis (programmed cell death) by a compound.

  • Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated in the available literature. Other alkaloids from Evodia rutaecarpa, such as evodiamine, have been shown to induce apoptosis through various pathways, including the PI3K/Akt and MAPK signaling pathways. Future research should investigate whether this compound shares similar mechanisms of action.

Hypothetical_Signaling_Pathway cluster_pathways Potential Downstream Signaling Goshuyuamide_I This compound PI3K_Akt PI3K/Akt Pathway Goshuyuamide_I->PI3K_Akt ? MAPK MAPK Pathway Goshuyuamide_I->MAPK ? Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

No Publicly Available Data for Goshuyuamide I Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature has revealed no publicly available information on the structure-activity relationship (SAR) of Goshuyuamide I.

Despite extensive searches for "this compound," its chemical structure, biological activities, and synthetic analogs, no relevant studies were identified. This lack of data prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without foundational research on the compound and its derivatives.

For researchers, scientists, and drug development professionals interested in the SAR of novel compounds, the typical process involves:

  • Isolation and Structure Elucidation: The natural product is first isolated, and its complete chemical structure is determined.

  • Biological Screening: The compound is tested in various biological assays to determine its activity.

  • Synthesis of Analogs: A library of related compounds (analogs) is synthesized by modifying specific parts of the parent molecule's structure.

  • Comparative Biological Evaluation: The synthesized analogs are then tested in the same biological assays to determine how the structural modifications affect their activity.

  • SAR Determination: By comparing the activity of the analogs to the parent compound, researchers can deduce the structure-activity relationships, identifying the key chemical features responsible for the biological effect.

As no publications detailing these steps for this compound could be located, it is concluded that this compound has not yet been a subject of SAR studies, or such studies have not been published in the public domain. Therefore, no experimental data, protocols, or diagrams can be provided at this time.

Independent Verification of Goshuyuamide I's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential biological effects of Goshuyuamide I, a novel alkaloid isolated from the fruits of Evodia rutaecarpa. Due to the limited availability of specific experimental data for this compound, this document focuses on the known biological activities of its structural analogs and co-constituents from Evodia rutaecarpa, namely Goshuyuamide II, Evodiamine, and Rutaecarpine (B1680285). These compounds are compared against established pharmaceutical agents, Celecoxib and Zileuton, to provide a framework for potential future research and independent verification of this compound's therapeutic potential.

Executive Summary

This compound is an alkaloid of emerging interest from Evodia rutaecarpa, a plant with a long history in traditional medicine for treating inflammatory and neurological conditions. While direct quantitative data on this compound's bioactivity is not yet publicly available, analysis of related compounds from the same source suggests potential anti-inflammatory and neuroprotective properties. This guide outlines the known activities of these related compounds and provides detailed experimental protocols to facilitate independent verification and further investigation into this compound.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of compounds from Evodia rutaecarpa are compared with Celecoxib, a selective COX-2 inhibitor, and Zileuton, a 5-lipoxygenase inhibitor. These pathways are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

CompoundTargetAssayIC50 (µM)Source
This compound --Data not available-
Goshuyuamide II5-Lipoxygenase (5-LOX)RBL-1 cell-based assay6.6[1]
RutaecarpineCyclooxygenase-2 (COX-2)BMMC PGD2 generation assay0.28[2][3]
RutaecarpineCyclooxygenase-1 (COX-1)BMMC PGD2 generation assay8.7[2]
Celecoxib Cyclooxygenase-2 (COX-2)Human recombinant COX-2 assay0.04[3]
Zileuton 5-Lipoxygenase (5-LOX)Rat leukocyte 5-LOX assay0.3[4]
Zileuton 5-Lipoxygenase (5-LOX)Rat basophilic leukemia 5-LOX assay0.5[4]

Table 1: Comparison of in vitro anti-inflammatory activity. This table summarizes the half-maximal inhibitory concentrations (IC50) of Goshuyuamide II and Rutaecarpine against key inflammatory enzymes, compared to the well-established drugs Celecoxib and Zileuton.

Signaling Pathways and Experimental Workflow

To understand the points of intervention for these compounds, the following diagrams illustrate the arachidonic acid cascade and a general workflow for assessing anti-inflammatory activity.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX PLA2 PLA2 PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Rutaecarpine Celecoxib->COX1_2 Leukotrienes Leukotrienes (e.g., LTB4) 5_LOX->Leukotrienes Inflammation_Asthma Inflammation, Asthma Leukotrienes->Inflammation_Asthma Zileuton Zileuton Goshuyuamide II Zileuton->5_LOX

Figure 1: Arachidonic Acid Cascade. This diagram illustrates the two major inflammatory pathways originating from arachidonic acid and the points of inhibition for the compared compounds.

Experimental_Workflow Start Start: Cell Culture (e.g., RAW 264.7, RBL-1) Induction Induce Inflammation (e.g., LPS, Zymosan) Start->Induction Treatment Treat with Test Compound (this compound, Analogs, Controls) Induction->Treatment Incubation Incubation Treatment->Incubation Measurement Measure Inflammatory Markers (e.g., PGE2, LTB4, NO, Cytokines) Incubation->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis End End: Assess Anti-inflammatory Activity Data_Analysis->End

Figure 2: In Vitro Anti-inflammatory Assay Workflow. This diagram outlines a general experimental procedure for evaluating the anti-inflammatory effects of test compounds.

Neuroprotective Potential

Beyond inflammation, constituents of Evodia rutaecarpa have shown potential neuroprotective effects. Evodiamine, for instance, has been reported to inhibit NF-κB activation, a key signaling pathway implicated in neuroinflammation and neuronal survival.[5][6]

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory cytokines, COX-2, iNOS) Evodiamine Evodiamine Evodiamine->IKK inhibits

Figure 3: NF-κB Signaling Pathway Inhibition. This diagram shows the mechanism by which Evodiamine may exert its anti-inflammatory and neuroprotective effects through the inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of biological effects. The following are generalized protocols for the key assays mentioned in this guide.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compound (e.g., this compound, Rutaecarpine)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-2 assay buffer, human recombinant COX-2 enzyme, and the fluorometric probe to each well.

  • Add varying concentrations of the test compound or positive control to the respective wells. Include a vehicle control (solvent only).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against 5-LOX.

Materials:

  • 5-Lipoxygenase enzyme (from rat basophilic leukemia cells or recombinant)

  • Assay buffer (e.g., Tris-HCl)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound (e.g., this compound, Goshuyuamide II)

  • Positive control (e.g., Zileuton)

  • UV-transparent 96-well microplate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent.

  • In a UV-transparent 96-well plate, add the assay buffer and the 5-LOX enzyme solution to each well.

  • Add varying concentrations of the test compound or positive control to the respective wells. Include a vehicle control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxy fatty acids, over a period of 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological effects of this compound is currently unavailable, the data from its close chemical relatives within Evodia rutaecarpa provide a strong rationale for its investigation as a potential anti-inflammatory and neuroprotective agent. The presented comparative data and detailed experimental protocols are intended to serve as a valuable resource for researchers to independently verify these potential activities. Future studies should focus on the isolation of this compound in sufficient quantities for in vitro and in vivo testing to elucidate its specific pharmacological profile and mechanism of action.

References

A Comparative Analysis of the Bioactive Alkaloids from Evodia rutaecarpa: Evodiamine and Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fruit of Evodia rutaecarpa, a staple in traditional Chinese medicine, is a rich source of various bioactive compounds. Among these, the quinazoline (B50416) alkaloids evodiamine (B1670323) and rutaecarpine (B1680285) have garnered significant scientific attention for their diverse pharmacological activities.[1][2][3] This guide provides a comparative overview of the in vitro and in vivo efficacy of these two prominent alkaloids, supported by experimental data and detailed methodologies, to aid researchers in their exploration of novel therapeutic agents.

In Vitro Efficacy: A Head-to-Head Comparison

Evodiamine and rutaecarpine have demonstrated a broad spectrum of biological activities in various cell-based assays, including anticancer, anti-inflammatory, and cardiovascular protective effects. The following table summarizes their in vitro efficacy with reported IC₅₀ values.

CompoundCell LineAssayIC₅₀Reference
Evodiamine B16-F10 melanomaInvasion assay2.4 μM[4]
Lewis lung carcinoma (LLC)Invasion assay4.8 μM[4]
A549 (Lung cancer)Proliferation assayNot specified[5]
HT-29 (Colon cancer)Proliferation assayNot specified[5]
OVCAR-4 (Ovarian cancer)Proliferation assayNot specified[5]
Rutaecarpine A549 (Lung cancer)Proliferation assayNot specified[5]
HT-29 (Colon cancer)Proliferation assayNot specified[5]
OVCAR-4 (Ovarian cancer)Proliferation assayNot specified[5]
CE81T/VGH (Esophageal squamous cell carcinoma)Growth inhibitionDose-dependent inhibition at 5, 10, and 20 μM[5]

In Vivo Efficacy: Preclinical Evidence

Animal models have provided crucial insights into the therapeutic potential of evodiamine and rutaecarpine. These studies have largely focused on their anti-tumor and cardiovascular benefits.

CompoundAnimal ModelConditionDosageKey FindingsReference
Evodiamine Mice with colon carcinoma 26-L5 cellsLung metastasisNot specified70% reduction in lung metastases formation.[4]
LLC tumor-bearing miceNon-small cell lung carcinoma5 mg/kg and 10 mg/kgSignificantly decreased tumor weight and volume.[6]
Nude mice with colorectal cancer xenograftsColorectal cancerNot specifiedInhibited tumor growth.[7]
Rutaecarpine Myocardial ischemia-reperfusion ratsMyocardial infarction100 or 300 μg/kg, i.v.Significantly reduced myocardial infarct size and creatine (B1669601) kinase release.[8]
Nude mice with esophageal squamous cell carcinoma xenograftsEsophageal squamous cell carcinoma75 mg/kg79% inhibition in tumor weight.[5]
MiceMicrovascular thrombosis0.7 and 1.5 mg/kgProlonged the occlusion time of thrombotic platelet plug formation.[9]

Signaling Pathways and Molecular Mechanisms

Evodiamine and rutaecarpine exert their biological effects by modulating a multitude of signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Evodiamine: A Multi-Targeted Anti-Cancer Agent

Evodiamine's anti-cancer activity is attributed to its ability to interfere with several key signaling pathways involved in cell proliferation, survival, and metastasis.[10][11] It has been shown to inhibit the PI3K/AKT/p53, Raf/MEK/ERK, and MAPK/ERK signaling pathways, leading to apoptosis and cell cycle arrest in various cancer cell lines.[7][12][13]

Evodiamine_Signaling_Pathway Evodiamine Evodiamine RTKs RTKs Evodiamine->RTKs inhibits Raf Raf Evodiamine->Raf inhibits PI3K PI3K RTKs->PI3K AKT AKT PI3K->AKT p53 p53 AKT->p53 inhibits Bcl2 Bcl-2 AKT->Bcl2 inhibits Bax Bax p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation

Caption: Evodiamine's inhibition of RTKs, PI3K/AKT/p53, and Raf/MEK/ERK pathways.

Rutaecarpine: Cardiovascular Protection and Anti-Cancer Effects

Rutaecarpine's cardiovascular protective effects are largely mediated through the activation of TRPV1 channels, leading to the release of calcitonin gene-related peptide (CGRP) and subsequent vasodilation.[8] It also increases nitric oxide (NO) synthesis via the eNOS phosphorylation through the TRPV1-dependent CaMKII and CaMKKβ/AMPK signaling pathways.[14][15] In the context of cancer, rutaecarpine has been shown to suppress the Wnt/β-catenin signaling pathway in colorectal cancer cells.[16]

Rutaecarpine_Signaling_Pathway Rutaecarpine Rutaecarpine TRPV1 TRPV1 Rutaecarpine->TRPV1 activates Wnt Wnt/β-catenin Pathway Rutaecarpine->Wnt suppresses CaMKII CaMKII TRPV1->CaMKII CaMKKbeta CaMKKβ TRPV1->CaMKKbeta eNOS eNOS CaMKII->eNOS phosphorylates AMPK AMPK CaMKKbeta->AMPK AMPK->eNOS phosphorylates NO_Synthesis NO Synthesis eNOS->NO_Synthesis Cell_Proliferation Cancer Cell Proliferation Wnt->Cell_Proliferation

Caption: Rutaecarpine's dual action on cardiovascular and anti-cancer pathways.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of evodiamine or rutaecarpine for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells into the flank of 4-6 week old nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer evodiamine, rutaecarpine, or vehicle control (e.g., intraperitoneally or orally) according to the specified dosage and schedule.

  • Tumor Measurement: Measure tumor volume every 2-3 days using a caliper (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental_Workflow_Xenograft A Cell Culture (e.g., A549, HT-29) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth (to ~100 mm³) B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (Evodiamine/Rutaecarpine) D->E F Tumor Volume Measurement (every 2-3 days) E->F Treatment Period G Endpoint: Tumor Excision & Analysis F->G

Caption: Workflow for in vivo tumor xenograft studies.

Conclusion

Both evodiamine and rutaecarpine, the major alkaloids from Evodia rutaecarpa, exhibit significant in vitro and in vivo efficacy against a range of diseases, particularly cancer and cardiovascular disorders. While both compounds demonstrate anti-proliferative effects, their underlying mechanisms of action appear to be distinct. Evodiamine primarily targets key cancer-related signaling pathways like PI3K/AKT and MAPK/ERK, whereas rutaecarpine shows a pronounced effect on cardiovascular health through TRPV1 activation and also modulates the Wnt/β-catenin pathway in cancer. This comparative guide highlights the therapeutic potential of these natural products and provides a foundation for future research and drug development endeavors. Further investigations are warranted to fully elucidate their pharmacological profiles and to explore their potential clinical applications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.